Pbrm1-BD2-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13ClN2O |
|---|---|
Molecular Weight |
272.73 g/mol |
IUPAC Name |
5-chloro-2-(2-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H13ClN2O/c1-9-5-2-3-6-10(9)14-17-12-8-4-7-11(16)13(12)15(19)18-14/h2-8,14,17H,1H3,(H,18,19) |
InChI Key |
ZDFFMEAQARQRHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2NC3=C(C(=CC=C3)Cl)C(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
PBRM1-BD2-IN-4: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PBRM1 (Polybromo-1), a key component of the PBAF chromatin remodeling complex, plays a critical role in transcriptional regulation. Its second bromodomain, PBRM1-BD2, is a crucial anchor point for the PBAF complex to acetylated histones, making it an attractive target for therapeutic intervention in various cancers. This technical guide provides an in-depth overview of the mechanism of action of PBRM1-BD2-IN-4 (also identified as compound 15 in primary literature), a potent and selective inhibitor of PBRM1-BD2. We will detail its binding affinity, inhibitory activity, and cellular effects, supported by comprehensive data tables, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to PBRM1 and the PBAF Complex
PBRM1 is a large, multi-domain protein that serves as a scaffolding subunit of the Polybromo-associated BRG1/BRM-associated factors (PBAF) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[1] The PBAF complex utilizes the energy from ATP hydrolysis to modulate the structure of chromatin, thereby influencing gene expression. PBRM1 is unique in that it contains six bromodomains (BDs), which are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1] This interaction is crucial for targeting the PBAF complex to specific genomic loci, where it can then execute its remodeling functions.
The second bromodomain of PBRM1, PBRM1-BD2, has been identified as a key driver for the association of the PBAF complex with chromatin.[2] Studies have shown that PBRM1-BD2 preferentially binds to acetylated histone H3 at lysine 14 (H3K14ac).[3] Furthermore, PBRM1-BD2, along with the fourth bromodomain (BD4), can also associate with double-stranded RNA, which enhances its binding to acetylated histone tails, highlighting a complex regulatory mechanism for PBAF recruitment and function.[4][5] Given its critical role in tethering the PBAF complex to chromatin, selective inhibition of PBRM1-BD2 presents a promising strategy to modulate PBAF-dependent gene expression and cellular processes.
This compound: A Selective Inhibitor of PBRM1-BD2
This compound (compound 15) was discovered through a protein-detected NMR-based fragment screen, which identified novel chemical scaffolds with affinity for PBRM1-BD2.[2] Subsequent structure-activity relationship (SAR) studies led to the development of this potent and selective inhibitor.
Biochemical Activity
The inhibitory activity and binding affinity of this compound have been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data for this compound and related compounds for comparison.
Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds against PBRM1-BD2
| Compound | IC50 (µM) for PBRM1-BD2 |
| This compound (Compound 15) | 0.2 ± 0.04 [2] |
| PBRM1-BD2-IN-5 (Compound 16) | 0.26 ± 0.04[2] |
| Compound 7 (non-selective) | 0.2 ± 0.02[2] |
| Compound 8 | 6.3 ± 1.4[2] |
Table 2: Binding Affinity of this compound and Related Compounds to PBRM1 Bromodomains
| Compound | PBRM1-BD2 Kd (µM) | PBRM1-BD5 Kd (µM) |
| This compound (Compound 15) | 5.5 | 11.1 |
| PBRM1-BD2-IN-5 (Compound 16) | 1.5 ± 0.9[2] | 3.9 ± 2.6[2] |
| Compound 7 (non-selective) | 0.7[2] | 0.35[2] |
Table 3: Thermal Shift Induced by this compound and Related Compounds on PBRM1-BD2
| Compound | ΔTm (°C) for PBRM1-BD2 |
| This compound (Compound 15) | 5.4[2] |
| PBRM1-BD2-IN-5 (Compound 16) | 5.4[2] |
Selectivity Profile
A crucial aspect of a chemical probe is its selectivity for the intended target over other related proteins. While a comprehensive selectivity panel for this compound is not publicly available, the parent study demonstrated that related compounds, such as PBRM1-BD2-IN-5 (compound 16), exhibit high selectivity for PBRM1 bromodomains over the structurally similar bromodomains of SMARCA2 and SMARCA4.[2] This suggests that the chemical scaffold of this compound is amenable to achieving high selectivity.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the PBRM1-BD2 bromodomain. By occupying the acetyl-lysine binding pocket of PBRM1-BD2, the inhibitor prevents the interaction of the PBAF complex with acetylated histones, thereby displacing it from its target genomic loci.
Caption: Signaling pathway illustrating the mechanism of action of this compound.
This disruption of PBAF localization is expected to lead to changes in the expression of PBAF target genes. In the context of certain cancers, such as prostate cancer, where PBRM1 is considered a tumor promoter, this altered gene expression can result in an anti-proliferative phenotype.[2]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound, based on the protocols described in the primary literature.[2]
NMR-Based Fragment Screening
This technique was employed for the initial discovery of the chemical scaffold of this compound.
Caption: Experimental workflow for NMR-based fragment screening and lead optimization.
Protocol:
-
Protein Expression and Purification: Express 15N-labeled PBRM1-BD2 in E. coli and purify using standard chromatography techniques.
-
Fragment Library Screening:
-
Prepare a fragment library in pools of 12 fragments.
-
Acquire 1H-15N HSQC NMR spectra of 100 µM 15N-PBRM1-BD2 in the absence and presence of each fragment pool.
-
Identify "hit" pools by observing chemical shift perturbations in the protein's NMR spectrum.
-
-
Hit Deconvolution and Validation:
-
For each hit pool, screen smaller sub-pools and individual fragments to identify the active compound.
-
Confirm the binding of individual hits by acquiring 1H-15N HSQC spectra.
-
Determine the dissociation constant (Kd) for validated hits by titrating increasing concentrations of the fragment into a solution of 15N-PBRM1-BD2 and monitoring the chemical shift changes.
-
AlphaScreen Assay
This high-throughput assay was used to determine the in vitro inhibitory potency (IC50) of this compound.
Caption: Experimental workflow for the AlphaScreen assay.
Protocol:
-
Reagent Preparation:
-
Dilute His-tagged PBRM1-BD2 and biotinylated H3K14ac peptide in assay buffer.
-
Prepare a serial dilution of this compound.
-
-
Assay Plate Setup:
-
In a 384-well plate, add PBRM1-BD2, biotinylated H3K14ac peptide, and the this compound dilution series.
-
Incubate at room temperature.
-
-
Bead Addition and Signal Detection:
-
Add a mixture of Streptavidin Donor beads and Ni-NTA Acceptor beads.
-
Incubate in the dark at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Differential Scanning Fluorimetry (DSF)
DSF was used to measure the thermal stabilization of PBRM1-BD2 upon binding of this compound.
Protocol:
-
Reaction Setup:
-
In a 96-well PCR plate, mix PBRM1-BD2 protein with a fluorescent dye (e.g., SYPRO Orange) and the test compound (this compound) or DMSO control.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal gradient to gradually increase the temperature.
-
Monitor the fluorescence intensity at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
Determine the melting temperature (Tm), which is the midpoint of the transition.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm in the presence of the inhibitor.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd) and thermodynamic parameters of the interaction between PBRM1-BD2 and the inhibitor.
Protocol:
-
Sample Preparation:
-
Dialyze the PBRM1-BD2 protein and the inhibitor into the same buffer to minimize heats of dilution.
-
Load the protein into the sample cell of the calorimeter and the inhibitor into the injection syringe.
-
-
Titration:
-
Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Cellular Activity and Phenotypic Effects
The cellular activity of PBRM1-BD2 inhibitors has been primarily investigated in cancer cell lines where PBRM1 is considered a pro-tumorigenic factor. For instance, in the LNCaP prostate cancer cell line, which shows a dependency on PBRM1 for viability, treatment with PBRM1-BD2 inhibitors leads to a dose-dependent decrease in cell proliferation.[2] This effect is more pronounced in cells with normal PBRM1 levels compared to those where PBRM1 has been knocked down, indicating on-target activity.[6]
The inhibition of the PBRM1-BD2 interaction is hypothesized to disrupt the localization of the PBAF complex, leading to downstream changes in gene expression. While specific gene expression profiling for this compound has not been reported, studies on PBRM1 function suggest that its inhibition could affect pathways related to cell cycle progression, cell adhesion, and metabolism.[7]
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the biological functions of the PBRM1-BD2 bromodomain and the PBAF complex. Its potency and selectivity make it a suitable tool for dissecting the role of PBRM1-BD2 in gene regulation and cellular processes. Future studies should focus on a comprehensive selectivity profiling of this compound against a broader panel of bromodomains to further validate its specificity. Additionally, detailed investigations into the downstream effects of this compound on global gene expression and the chromatin landscape will provide a more complete understanding of its mechanism of action and its therapeutic potential. Further optimization of this chemical scaffold could lead to the development of novel therapeutics for the treatment of cancers that are dependent on PBRM1 function.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
PBRM1-BD2-IN-4: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of PBRM1-BD2-IN-4, a potent and selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a key subunit of the PBAF chromatin remodeling complex, and its dysregulation is implicated in various cancers, notably clear cell renal cell carcinoma. This guide details the quantitative biochemical and biophysical data for this compound, outlines the experimental protocols for its synthesis and characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction
Polybromo-1 (PBRM1) is a large, multi-domain protein that serves as a critical component of the Polybromo-associated BRG1/BRM-associated factors (PBAF) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[1] These complexes play a fundamental role in regulating gene expression by altering nucleosome structure and accessibility. PBRM1 is unique in that it contains six bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is crucial for tethering the PBAF complex to specific chromatin regions, thereby influencing gene transcription.
Mutations and alterations in the PBRM1 gene are frequently observed in several cancers, with a particularly high incidence in clear cell renal cell carcinoma (ccRCC).[2] The second bromodomain of PBRM1 (PBRM1-BD2) has been identified as a key driver for the chromatin association of the PBAF complex.[2] Consequently, the development of small molecule inhibitors that selectively target PBRM1 bromodomains is a promising therapeutic strategy for cancers dependent on PBRM1 function.
This compound, also identified as compound 15 in foundational research, emerged from a nuclear magnetic resonance (NMR)-based fragment screening campaign aimed at identifying selective inhibitors of PBRM1-BD2.[2] This compound demonstrated potent inhibition of PBRM1-BD2 and selectivity over other bromodomains within the same family, such as those of SMARCA2 and SMARCA4.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds from the primary literature.
Table 1: In Vitro Inhibitory Activity and Binding Affinity of this compound (Compound 15) and Analogs
| Compound ID | PBRM1-BD2 IC50 (μM)[2] | PBRM1-BD2 Kd (μM) | PBRM1-BD5 Kd (μM) |
| This compound (15) | 0.2 ± 0.04 | 5.5 | 11.1 |
| 16 | 0.26 ± 0.04 | 1.5 ± 0.9 | 3.9 ± 2.6 |
| 7 (unselective) | 0.2 ± 0.02 | - | - |
| 19 | 50 ± 11 | - | - |
Table 2: Thermal Shift (ΔTm) Data for this compound (Compound 15) and Analogs
| Compound ID | PBRM1-BD2 ΔTm (°C)[2] |
| This compound (15) | 5.4 |
| 16 | 5.4 |
| 17 | ≤3.4 |
| 18 | ≤3.4 |
Experimental Protocols
Synthesis of this compound (Compound 15)
The synthesis of this compound involves a multi-step process, beginning with the formation of the[1][2][3]triazolo[1,5-a]pyridine core, followed by functional group manipulations and a final amide coupling reaction. The following is a representative, detailed protocol inferred from general synthetic schemes for this class of compounds.
Step 1: Synthesis of 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid
A mixture of 2,6-diaminopyridine (1 equivalent) and ethyl 2-cyano-2-oxoacetate (1.1 equivalents) in ethanol is heated at reflux for 12 hours. The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the intermediate ethyl 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylate. This ester is then hydrolyzed by heating in a mixture of ethanol and aqueous sodium hydroxide (2M) at 60°C for 4 hours. After cooling, the solution is acidified with hydrochloric acid (2M) to precipitate the 2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid, which is filtered, washed with water, and dried.
Step 2: Synthesis of 2-((2-methylphenyl)amino)-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid
2-amino-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid (1 equivalent) is subjected to a Buchwald-Hartwig amination with 2-bromotoluene (1.2 equivalents). The reaction is carried out in a sealed tube with Pd₂(dba)₃ (0.05 equivalents) as the catalyst, Xantphos (0.1 equivalents) as the ligand, and cesium carbonate (2.5 equivalents) as the base in anhydrous 1,4-dioxane. The mixture is heated at 110°C for 18 hours. After cooling, the reaction is diluted with ethyl acetate and water. The aqueous layer is acidified with citric acid, and the resulting precipitate is filtered, washed with water, and dried to afford 2-((2-methylphenyl)amino)-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid.
Step 3: Synthesis of (2-((2-methylphenyl)amino)-[1][2][3]triazolo[1,5-a]pyridin-6-yl)(morpholino)methanone (this compound)
To a solution of 2-((2-methylphenyl)amino)-[1][2][3]triazolo[1,5-a]pyridine-6-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3 equivalents). The mixture is stirred at room temperature for 30 minutes. Morpholine (1.5 equivalents) is then added, and the reaction is stirred at room temperature for an additional 12 hours. The reaction mixture is poured into water, and the resulting precipitate is filtered, washed with water, and purified by column chromatography on silica gel to yield this compound.
AlphaScreen Assay for PBRM1-BD2 Inhibition
This assay quantifies the ability of a compound to disrupt the interaction between PBRM1-BD2 and an acetylated histone peptide.
-
Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
His-tagged PBRM1-BD2 protein.
-
Biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide.
-
Streptavidin-coated Donor beads (PerkinElmer).
-
Nickel Chelate Acceptor beads (PerkinElmer).
-
-
Procedure:
-
In a 384-well white opaque plate, add 5 µL of His-tagged PBRM1-BD2 (final concentration 20 nM) and 5 µL of biotinylated H4K16ac peptide (final concentration 20 nM) to each well.
-
Add 100 nL of this compound in DMSO at various concentrations. For the negative control, add 100 nL of DMSO.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of a 1:1 mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (final concentration 20 µg/mL each) in assay buffer.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an EnVision plate reader (PerkinElmer) or equivalent instrument with AlphaScreen detection capabilities.
-
The IC50 values are calculated from the dose-response curves using a nonlinear regression model.
-
Differential Scanning Fluorimetry (DSF) Assay
DSF is used to assess the binding of this compound to PBRM1-BD2 by measuring the change in the protein's melting temperature (Tm).
-
Reagents and Buffers:
-
DSF Buffer: 10 mM HEPES pH 7.5, 500 mM NaCl.
-
PBRM1-BD2 protein.
-
SYPRO Orange dye (5000x stock in DMSO, Invitrogen).
-
-
Procedure:
-
Prepare a master mix containing PBRM1-BD2 protein (final concentration 2 µM) and SYPRO Orange dye (final concentration 5x) in DSF buffer.
-
Dispense 19 µL of the master mix into each well of a 96-well PCR plate.
-
Add 1 µL of this compound in DMSO at various concentrations. For the negative control, add 1 µL of DMSO.
-
Seal the plate and centrifuge briefly.
-
Run the assay in a real-time PCR instrument. The temperature is ramped from 25°C to 95°C with a ramp rate of 1°C/minute.
-
The fluorescence is monitored continuously.
-
The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to the Boltzmann equation. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the compound.
-
Visualizations
PBRM1 in the PBAF Chromatin Remodeling Pathway
Caption: PBRM1's role in the PBAF complex and gene regulation.
Experimental Workflow for this compound Discovery
Caption: Workflow for the discovery of this compound.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of the PBRM1 bromodomain. Its discovery through a fragment-based approach and subsequent optimization has yielded a potent and selective inhibitor. The data and protocols presented in this document provide a comprehensive resource for researchers in the fields of epigenetics, chromatin biology, and oncology who are interested in targeting the PBRM1-PBAF complex for therapeutic intervention. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs is warranted to assess its full therapeutic potential.
References
The Core Function of PBRM1 Bromodomain 2: A Technical Guide for Researchers
An In-depth Examination of PBRM1's Second Bromodomain as a Key Regulator in Chromatin Biology and Disease
Introduction
Polybromo-1 (PBRM1), a key subunit of the ATP-dependent chromatin remodeling complex PBAF (Polybromo-associated BRG1-associated factors), plays a critical role in the regulation of gene expression. Its function as a tumor suppressor is particularly prominent in clear cell renal cell carcinoma (ccRCC), where it is one of the most frequently mutated genes. PBRM1 is unique in that it contains six tandem bromodomains (BDs), which are structural motifs that recognize and bind to acetylated lysine residues on histone tails and other proteins. Among these, the second bromodomain (BD2) has emerged as a critical functional hub, mediating the recruitment of the PBAF complex to chromatin and playing a pivotal role in its biological activities. This technical guide provides a comprehensive overview of the function of PBRM1 BD2, intended for researchers, scientists, and professionals in drug development.
Core Function and Binding Profile of PBRM1 Bromodomain 2
PBRM1's BD2, in conjunction with BD4, is a primary reader of histone H3 acetylated at lysine 14 (H3K14ac).[1][2] This interaction is crucial for anchoring the PBAF complex to specific genomic loci, thereby influencing chromatin structure and gene transcription.[3] A unique and critical aspect of BD2's function is its dual binding capability. In addition to recognizing acetylated histones, both BD2 and BD4 have been shown to bind to double-stranded RNA (dsRNA).[1][4][5] This interaction with RNA enhances the affinity of these bromodomains for H3K14ac peptides, suggesting a cooperative mechanism for chromatin targeting.[5]
The binding of PBRM1 BD2 to its ligands is a key determinant of its function. The dissociation constant (Kd) is a measure of the binding affinity between a protein and a ligand, with a lower Kd value indicating a stronger affinity. Similarly, the half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The following tables summarize the available quantitative data for PBRM1 BD2 binding to its natural ligands and to various synthetic inhibitors.
Data Presentation: Quantitative Binding Affinities of PBRM1 BD2
Table 1: Binding Affinities of PBRM1 BD2 for Natural Ligands
| Ligand | Binding Affinity (Kd) | Method | Reference |
| H3K14ac peptide | 0.41 ± 0.03 mM | NMR | [5] |
| H3K14ac peptide (in the presence of dsRNAI) | 0.32 ± 0.06 mM | NMR | [5] |
| dsRNAI | ~25 µM | NMR | [5] |
Table 2: Inhibitory Activities of Selected Compounds against PBRM1 BD2
| Compound | IC50 (µM) | Kd (µM) | Method | Reference |
| PBRM1-BD2-IN-1 | 0.2 ± 0.02 | 0.7 | AlphaScreen, ITC | [1] |
| PBRM1-BD2-IN-2 | 1.0 | 9.3 | AlphaScreen, ITC | [6] |
| Compound 5 | - | 45.3 | NMR | [1] |
| Compound 7 | 0.2 ± 0.02 | 0.7 | AlphaScreen, ITC | [1] |
| Compound 8 | 6.3 ± 1.4 | 6.9 | AlphaScreen, ITC | [1] |
| Compound 11 | 1.0 ± 0.2 | 9.3 | AlphaScreen | [1] |
| Compound 15 | 0.2 ± 0.04 | - | AlphaScreen | [1] |
| Compound 16 | 0.26 ± 0.04 | 1.5 ± 0.9 | AlphaScreen, ITC | [1] |
| PBRM1-BD2-IN-8 | 0.16 | 4.4 | AlphaScreen, ITC | [7] |
Signaling Pathways and Functional Implications
The function of PBRM1 BD2 is integral to the broader role of the PBAF complex in gene regulation. By tethering the complex to chromatin, BD2 facilitates the ATP-dependent remodeling of nucleosomes, which in turn alters the accessibility of DNA to transcription factors and other regulatory proteins. This process is fundamental to the control of gene expression.
Loss of PBRM1 function, often through mutations that affect its bromodomains, has significant consequences. In the context of ccRCC, PBRM1 deficiency can lead to the activation of pro-tumorigenic pathways, such as the NF-κB signaling pathway.[8][9][10] This highlights the critical role of PBRM1, and by extension its BD2, in maintaining cellular homeostasis and suppressing tumor development.
The following diagram illustrates the central role of PBRM1 BD2 in the PBAF complex and its downstream effects on gene regulation and cellular processes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of PBRM1 BD2 function.
Nuclear Magnetic Resonance (NMR) Titration for Binding Affinity
This protocol is used to determine the binding affinity of PBRM1 BD2 for its ligands, such as acetylated histone peptides and RNA.
-
Protein Preparation: Express and purify ¹⁵N-labeled PBRM1 BD2 protein. The final buffer for NMR should be optimized for protein stability and NMR data quality (e.g., 20 mM sodium phosphate pH 6.5, 50 mM NaCl, 1 mM DTT).
-
Ligand Preparation: Synthesize or purchase the H3K14ac peptide and dsRNA. Dissolve them in the same NMR buffer as the protein.
-
NMR Data Acquisition: Record a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled PBRM1 BD2 at a known concentration (e.g., 50-100 µM).
-
Titration: Add increasing molar equivalents of the ligand to the protein sample. After each addition, allow the sample to equilibrate and record a new ¹H-¹⁵N HSQC spectrum.
-
Data Analysis: Monitor the chemical shift perturbations (CSPs) of the protein's backbone amide signals upon ligand binding. The magnitude of the CSPs is a function of the ligand concentration.
-
Kd Calculation: Fit the CSP data to a binding isotherm equation to calculate the dissociation constant (Kd). For titrations with dsRNA, typical protein:RNA molar ratios tested are 1:0, 1:0.1, 1:0.25, 1:0.5, 1:1, 1:2, 1:4, and 1:6.[5]
Sequential Salt Extraction (SSE) Assay for Chromatin Binding
This assay assesses the relative affinity of PBRM1 for bulk chromatin within cells.
-
Cell Culture and Nuclei Isolation: Culture cells of interest (e.g., ccRCC cell lines with and without PBRM1 expression) to confluency. Harvest the cells and lyse them in a hypotonic buffer (e.g., Buffer A: 25 mM HEPES pH 7.6, 25 mM KCl, 5 mM MgCl₂, 0.05 mM EDTA, 0.1% NP-40, 10% glycerol) to isolate the nuclei.[11][12]
-
Initial Wash: Resuspend the nuclear pellet in a low-salt buffer (mRIPA with 0 mM NaCl) to wash away loosely bound nuclear proteins.[11]
-
Sequential Extraction: Sequentially resuspend the chromatin pellet in a series of buffers with increasing NaCl concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM). At each step, incubate on ice and then centrifuge to separate the eluted proteins (supernatant) from the remaining chromatin-bound proteins (pellet).[11]
-
Protein Analysis: Analyze the protein content of each supernatant fraction by SDS-PAGE and Western blotting using an antibody specific for PBRM1.
-
Data Interpretation: The salt concentration at which PBRM1 elutes from the chromatin is indicative of its binding affinity. A higher salt concentration required for elution suggests a stronger interaction with chromatin.
Cell Proliferation Competition Assay
This assay is used to determine the effect of PBRM1 and its mutants on cell growth.
-
Cell Line Generation: Generate stable cell lines that inducibly express wild-type PBRM1 or specific BD2 mutants in a PBRM1-null background (e.g., Caki2 cells). A control cell line expressing a fluorescent protein (e.g., GFP) is also required.
-
Co-culture: Plate an equal number of the PBRM1-expressing cells and the GFP-labeled control cells together in the same culture dish.
-
Induction and Growth: Induce the expression of the PBRM1 constructs (e.g., with doxycycline). Allow the cells to proliferate for a set period (e.g., several days).
-
Flow Cytometry Analysis: Harvest the cells at different time points and analyze the population by flow cytometry. The percentage of GFP-positive and GFP-negative cells is quantified.
-
Data Analysis: A change in the ratio of the two cell populations over time indicates a difference in their proliferation rates. A decrease in the proportion of PBRM1-expressing cells relative to the GFP-control cells suggests that PBRM1 expression suppresses cell growth.
Conclusion
PBRM1's second bromodomain is a multifaceted and critical component of the PBAF chromatin remodeling complex. Its ability to recognize both acetylated histones and double-stranded RNA provides a sophisticated mechanism for targeting the PBAF complex to specific genomic locations. This targeting is essential for the regulation of gene expression and the maintenance of cellular processes that are often dysregulated in cancer. The quantitative data on its binding affinities and the effects of inhibitors underscore its potential as a therapeutic target. The experimental protocols provided herein offer a foundation for researchers to further investigate the intricate functions of PBRM1 BD2 and its role in health and disease. A deeper understanding of this key domain will undoubtedly pave the way for novel therapeutic strategies targeting chromatin remodeling pathways in cancer and other diseases.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Individual Bromodomains of Polybromo-1 Contribute to Chromatin Association and Tumor Suppression in Clear Cell Renal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PBRM1-BD2-IN-8 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 11. Sequential Salt Extractions for the Analysis of Bulk Chromatin Binding Properties of Chromatin Modifying Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
PBRM1-BD2-IN-4: A Technical Guide to a Selective Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of small molecule inhibitors targeting the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex. The following information is based on published data for potent and selective PBRM1-BD2 inhibitors, offering insights into their binding characteristics, mechanism of action, and the experimental protocols used for their evaluation.
Core Concept: Targeting PBRM1 in Cancer
PBRM1 is a subunit of the PBAF (PBRM1-associated BRG1/BRM-associated factors) chromatin remodeling complex, which plays a crucial role in regulating gene expression.[1][2] It contains six bromodomains, which are protein modules that recognize acetylated lysine residues on histones, thereby tethering the PBAF complex to specific chromatin regions.[2] The second bromodomain, PBRM1-BD2, is critical for the association of the PBAF complex with chromatin and has been identified as a therapeutic target.[1][3] Dysregulation of PBRM1 function is implicated in various cancers, including clear cell renal cell carcinoma (ccRCC) and prostate cancer, making selective inhibitors of its bromodomains valuable tools for research and potential drug development.[1][2]
Quantitative Binding and Activity Data
The following tables summarize the binding affinities and inhibitory concentrations of representative PBRM1-BD2 inhibitors. These compounds were developed through fragment screening and subsequent structure-activity relationship (SAR) studies.
Table 1: Binding Affinities (Kd) of PBRM1-BD2 Inhibitors Determined by Isothermal Titration Calorimetry (ITC)
| Compound | PBRM1-BD2 Kd (μM) | PBRM1-BD5 Kd (μM) | SMARCA4 Kd (μM) |
| 5 | 18.4 | 179 | 142 |
| 7 | 0.7 | 0.35 | 5.0 |
| 8 | 6.9 | 3.3 | No Detectable Binding |
| 11 | 9.3 | 10.1 | 69 |
| PBRM1-BD2-IN-8 (34) | 4.4 | 25 | Not Reported |
Table 2: In Vitro Inhibitory Activity (IC50) Determined by AlphaScreen Assay
| Compound | PBRM1-BD2 IC50 (μM) |
| 7 | 0.2 ± 0.02 |
| 8 | 6.3 ± 1.4 |
| 15 | 0.2 ± 0.04 |
| 16 | 0.26 ± 0.04 |
| PBRM1-BD2-IN-8 (34) | 0.16 ± 0.02 |
Mechanism of Action: Disrupting Chromatin Remodeling
PBRM1 inhibitors function by competitively binding to the acetyl-lysine binding pocket of the PBRM1-BD2 domain. This prevents the recognition of acetylated histone tails by the PBAF complex, thereby disrupting its recruitment to chromatin. The ultimate consequence is an alteration in chromatin structure and the expression of genes regulated by the PBAF complex. In a cancer context, this can lead to the inhibition of cell growth and proliferation.[2]
References
PBRM1: A Novel Therapeutic Target in Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Prostate cancer (PCa) remains a significant global health challenge, with a pressing need for novel therapeutic strategies, particularly for advanced and castration-resistant forms of the disease (CRPC). Emerging evidence has identified Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, as a critical player in prostate cancer progression and a promising therapeutic target. This technical guide provides a comprehensive overview of the role of PBRM1 in prostate cancer, detailing its involvement in key signaling pathways, its potential as a biomarker, and the rationale for therapeutic intervention. We present quantitative data on PBRM1 expression and mutations, detailed experimental protocols for its study, and visualizations of associated signaling pathways to empower researchers and drug development professionals in their pursuit of novel treatments for prostate cancer.
Introduction: PBRM1 and its Role in Cancer
PBRM1, also known as BAF180, is a subunit of the Polybromo-associated BRG1-associated factor (PBAF) complex, a SWI/SNF chromatin remodeling complex.[1] These complexes utilize the energy of ATP hydrolysis to modulate the structure of chromatin, thereby regulating gene expression.[1] PBRM1 contains six bromodomains, which recognize and bind to acetylated lysine residues on histones, targeting the PBAF complex to specific genomic loci.[1] While PBRM1 is recognized as a tumor suppressor in some cancers, such as clear cell renal cell carcinoma, its role in prostate cancer is context-dependent and appears to be oncogenic.[2][3]
PBRM1 Expression and Mutation in Prostate Cancer
Quantitative analysis reveals a significant upregulation of PBRM1 expression in prostate cancer compared to benign prostatic hyperplasia (BPH), with higher expression correlating with increased disease aggressiveness.
Table 1: PBRM1 mRNA Expression in Prostate Cancer vs. Benign Prostatic Hyperplasia
| Comparison Group | Fold Change in PBRM1 mRNA Expression | Statistical Significance (p-value) | Reference |
| Prostate Cancer vs. BPH | 9.8-fold higher in PCa | < 0.05 | [2] |
Furthermore, increased PBRM1 mRNA levels are associated with a higher Gleason score, a key prognostic indicator in prostate cancer.[2]
Table 2: PBRM1 Mutation Frequencies in Cancer
| Cancer Type | PBRM1 Mutation Frequency (%) | Reference |
| All Cancer Types | 3.8 | [4] |
| Clear Cell Renal Cell Carcinoma | 45 | [4] |
| Metastatic Prostate Cancer | Higher frequency than non-metastatic | [5] |
| Castration-Resistant Prostate Cancer | Higher frequency of AR mutations | [6] |
While pan-cancer analyses show a PBRM1 mutation frequency of 3.8%, the frequency is notably higher in metastatic prostate cancer compared to localized disease.[4][5] Somatic mutations in PBRM1 have been identified in metastatic castration-resistant prostate cancer (mCRPC).[7]
PBRM1-Associated Signaling Pathways in Prostate Cancer
PBRM1 exerts its influence on prostate cancer progression through its involvement in several key signaling pathways.
Epithelial-Mesenchymal Transition (EMT)
PBRM1 promotes an aggressive phenotype in prostate cancer by inducing Epithelial-Mesenchymal Transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.[8][9] This is achieved, in part, through the regulation of key EMT markers. Knockdown of PBRM1 in prostate cancer cells has been shown to decrease the expression of N-cadherin and increase the expression of E-cadherin, consistent with a reversal of EMT.[10][11] This process is believed to be mediated by the TGF-β signaling pathway.[9]
Androgen Receptor (AR) Signaling
The androgen receptor (AR) is a key driver of prostate cancer growth and progression.[6][12] Studies have shown a positive correlation between PBRM1 protein levels and the expression of the AR target gene, prostate-specific antigen (PSA), in tumors.[3] This suggests that PBRM1 may play a role in modulating AR signaling activity, a critical pathway in both hormone-sensitive and castration-resistant prostate cancer. The precise mechanisms of this interaction are still under investigation but may involve PBRM1-mediated chromatin remodeling at AR binding sites.
DNA Damage Response (DDR) and Synthetic Lethality
A pivotal discovery has been the role of PBRM1 in the DNA damage response (DDR). PBRM1-deficient cancer cells exhibit increased replication stress and genomic instability.[13] This vulnerability creates a synthetic lethal interaction with inhibitors of Poly(ADP-ribose) polymerase (PARP) and Ataxia Telangiectasia and Rad3-related (ATR) kinase.[13][14] PBRM1-defective cells are approximately 10 to 100 times more sensitive to PARP inhibitors.[13] Treatment of PBRM1-deficient cells with PARP or ATR inhibitors leads to an accumulation of cytosolic DNA, which in turn activates the cGAS-STING innate immune signaling pathway, potentially enhancing anti-tumor immunity.[13][14]
Table 3: IC50 Values of PARP and ATR Inhibitors in PBRM1-Deficient vs. Proficient Cancer Cells
| Cell Line | PBRM1 Status | Inhibitor | IC50 (µM) | Reference |
| DU145 (Prostate) | Wild-Type | Olaparib | ~5.7-10.4 | [15][16] |
| DU145 (Prostate) | BRCA1 KO | Olaparib | 0.067 | [15] |
| PC-3 (Prostate) | Wild-Type | AZD2281 (Olaparib) | 4.24 | [3] |
| LNCaP (Prostate) | Wild-Type | AZD2281 (Olaparib) | 50.64 | [3] |
| PC-3 (Prostate) | Wild-Type | AZD6738 (Ceralasertib) | 0.43 | [3] |
| LNCaP (Prostate) | Wild-Type | AZD6738 (Ceralasertib) | 0.38 | [3] |
Note: Data for PBRM1 knockout prostate cancer cell lines with these specific inhibitors is still emerging. The BRCA1 KO data is included as a reference for PARP inhibitor sensitivity in a DDR-deficient context.
Experimental Protocols for PBRM1 Research in Prostate Cancer
The following protocols provide a framework for key experiments to investigate the role of PBRM1 in prostate cancer.
PBRM1 Knockdown in Prostate Cancer Cell Lines
This protocol describes the use of shRNA to stably knock down PBRM1 expression in prostate cancer cell lines such as PC-3.
-
Cell Culture: Culture PC-3 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin) at 37°C in a 5% CO2 incubator.
-
Lentiviral Transduction: Transduce PC-3 cells with lentiviral particles containing PBRM1-targeting shRNA or a non-targeting control shRNA. Use a multiplicity of infection (MOI) optimized for the cell line. Polybrene (8 µg/mL) can be added to enhance transduction efficiency.
-
Selection: 48 hours post-transduction, select for stably transduced cells by adding puromycin (or another appropriate selection antibiotic) to the culture medium at a pre-determined optimal concentration.
-
Validation: Confirm PBRM1 knockdown by Western blotting and qRT-PCR.
Western Blotting for PBRM1
This protocol outlines the detection of PBRM1 protein levels by Western blotting.[14][17][18][19][20]
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein lysate on an 8-10% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PBRM1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Cell Viability Assay (MTT/CCK-8)
This protocol is for assessing the effect of PBRM1 knockdown or inhibition on cell viability.[10][21][22][23]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Treatment: Treat cells with PBRM1 inhibitors or use PBRM1 knockdown cells.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT after solubilization, 450 nm for CCK-8).
-
Analysis: Calculate cell viability as a percentage of the control.
Chromatin Immunoprecipitation (ChIP)
This protocol is for identifying the genomic regions occupied by PBRM1.[24]
-
Cross-linking: Cross-link cells with 1% formaldehyde.
-
Chromatin Shearing: Lyse cells and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against PBRM1 or an IgG control overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-chromatin complexes with protein A/G beads.
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq).
Co-Immunoprecipitation (Co-IP)
This protocol is for identifying proteins that interact with PBRM1.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against PBRM1 or an IgG control.
-
Immune Complex Capture: Capture the antibody-protein complexes with protein A/G beads.
-
Washes and Elution: Wash the beads and elute the protein complexes.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.
Therapeutic Implications and Future Directions
The multifaceted role of PBRM1 in prostate cancer presents several exciting therapeutic opportunities.
-
Direct Inhibition of PBRM1: The development of small molecule inhibitors targeting the bromodomains of PBRM1 is a promising strategy to counteract its oncogenic functions in prostate cancer.[3]
-
Synthetic Lethality with PARP/ATR Inhibitors: For prostate cancers with PBRM1 loss-of-function mutations, treatment with PARP or ATR inhibitors represents a targeted therapeutic approach.[13][14] Clinical trials evaluating these inhibitors in patients with DDR gene alterations are ongoing.
-
Combination with Immunotherapy: The activation of the cGAS-STING pathway in PBRM1-deficient tumors treated with PARP/ATR inhibitors suggests that this combination could enhance the efficacy of immune checkpoint inhibitors.[13][14]
Future research should focus on elucidating the precise molecular mechanisms underlying PBRM1's function in different stages of prostate cancer, identifying reliable biomarkers to select patients who will benefit from PBRM1-targeted therapies, and developing novel therapeutic agents with improved specificity and efficacy.
Conclusion
PBRM1 has emerged as a critical regulator of prostate cancer progression, with a demonstrated role in promoting aggressive phenotypes and a potential vulnerability that can be exploited for therapeutic gain. Its involvement in EMT, AR signaling, and the DNA damage response underscores its significance as a therapeutic target. The continued investigation of PBRM1 and its associated pathways will undoubtedly pave the way for the development of innovative and personalized treatment strategies for patients with prostate cancer.
References
- 1. Mammalian SWI/SNF (BAF) complex - Wikipedia [en.wikipedia.org]
- 2. New Insights into the Role of Polybromo-1 in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Activity of DNA Damage Response Inhibitors in Combination with Radium-223 in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analyses of PBRM1 in multiple cancer types and its association with clinical response to immunotherapy and immune infiltrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metastatic prostate cancer is associated with distinct higher frequency of genetic mutations at diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and prevalence of castration-resistant prostate cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epithelial–Mesenchymal Transition Signaling and Prostate Cancer Stem Cells: Emerging Biomarkers and Opportunities for Precision Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epithelial-mesenchymal transition in prostate cancer: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway | PLOS One [journals.plos.org]
- 12. e-century.us [e-century.us]
- 13. urotoday.com [urotoday.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. Drug–gene Interaction Screens Coupled to Tumor Data Analyses Identify the Most Clinically Relevant Cancer Vulnerabilities Driving Sensitivity to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3D CRISPR screen in prostate cancer cells reveals PARP inhibitor sensitization through TBL1XR1-SMC3 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. biorxiv.org [biorxiv.org]
PBRM1-BD2-IN-4: A Chemical Probe for the PBAF Chromatin Remodeling Complex
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of PBRM1-BD2-IN-4, a selective chemical probe targeting the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a key subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factors) chromatin remodeling complex, a member of the SWI/SNF family.[1][2] The PBAF complex plays a crucial role in regulating gene expression and maintaining genome stability by altering nucleosome positioning.[3][4] Dysregulation of the PBAF complex, often through mutations in PBRM1, is implicated in various cancers, including clear cell renal cell carcinoma and prostate cancer.[1][5][6] This guide details the biochemical and cellular activity of a potent PBRM1-BD2 inhibitor, serving as a representative chemical probe for studying PBAF complex function.
Core Data Summary
The following tables summarize the quantitative data for a representative PBRM1-BD2 inhibitor, highlighting its potency and selectivity. This inhibitor was developed through structure-activity relationship (SAR) studies on initial fragment hits.[1]
Table 1: Biochemical Activity of PBRM1-BD2 Inhibitor
| Target | Assay | IC50 (µM) | Kd (µM) |
| PBRM1-BD2 | AlphaScreen | 0.2 ± 0.02 | 0.7 |
| PBRM1-BD5 | ITC | - | 0.35 |
Table 2: Selectivity Profile of PBRM1-BD2 Inhibitor
| Bromodomain | Assay | ΔTm (°C) | Kd (µM) |
| SMARCA2B | DSF | 3.0 | - |
| SMARCA4 | DSF | 3.1 | 5.0 |
| ASH1L | ITC | - | No binding detected |
Mechanism of Action and Signaling Context
PBRM1 contains six bromodomains that recognize acetylated lysine residues on histone tails, tethering the PBAF complex to specific chromatin locations.[5][7] The second bromodomain (BD2) is critical for this interaction and for the PBAF complex's role in gene expression regulation.[1][5] The PBRM1-BD2 inhibitor acts by competitively binding to the acetyl-lysine binding pocket of PBRM1-BD2, thereby displacing the PBAF complex from its chromatin targets. This disruption of PBAF localization can modulate the expression of genes involved in cell cycle progression and other cancer-related pathways.
Caption: Inhibition of PBRM1-BD2 by the chemical probe disrupts PBAF complex recruitment to chromatin, leading to altered gene expression.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Isothermal Titration Calorimetry (ITC)
ITC is utilized to determine the binding affinity (Kd) of the inhibitor to various bromodomains.
Workflow:
Caption: Workflow for determining binding affinity (Kd) using Isothermal Titration Calorimetry.
Protocol:
-
Purified bromodomain proteins (e.g., PBRM1-BD2, PBRM1-BD5, SMARCA4) are dialyzed into the appropriate ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
The inhibitor is dissolved in the same buffer to the desired concentration.
-
The protein solution is loaded into the sample cell of the ITC instrument, and the inhibitor solution is loaded into the injection syringe.
-
A series of small injections of the inhibitor into the protein solution are performed at a constant temperature.
-
The heat released or absorbed during each injection is measured.
-
The resulting data are integrated and fit to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based assay used to quantify the inhibitory activity (IC50) of compounds against the interaction between PBRM1-BD2 and an acetylated histone peptide.
Protocol:
-
A biotinylated histone H3 peptide acetylated at lysine 14 (H3K14ac) is incubated with streptavidin-coated donor beads.
-
GST-tagged PBRM1-BD2 is incubated with glutathione-coated acceptor beads.
-
The inhibitor is serially diluted and added to the assay plate.
-
The PBRM1-BD2-acceptor bead complex and the H3K14ac-donor bead complex are added to the wells containing the inhibitor.
-
The plate is incubated in the dark to allow for binding.
-
When the donor and acceptor beads are in close proximity (due to the protein-peptide interaction), excitation of the donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to light emission at 520-620 nm.
-
The signal is read on an appropriate plate reader.
-
The IC50 value is calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Viability Assay
This assay assesses the effect of the PBRM1-BD2 inhibitor on the growth of cancer cell lines.
Protocol:
-
Human prostate cancer cell lines (e.g., LNCaP, PC3) and a control cell line (e.g., RWPE-1) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with various concentrations of the PBRM1-BD2 inhibitor.
-
The cells are incubated for a defined period (e.g., 6 days).
-
Cell viability is measured using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
The results are expressed as a percentage of the viability of untreated control cells.
Conclusion
This compound and related compounds represent a valuable class of chemical probes for elucidating the biological functions of the PBAF complex. Their selectivity and cell activity make them powerful tools for studying the role of PBRM1-mediated chromatin remodeling in both normal physiology and disease states, particularly in cancer. The detailed experimental protocols provided in this guide will enable researchers to effectively utilize these probes in their own investigations, paving the way for a deeper understanding of PBAF biology and the development of novel therapeutic strategies.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. devbiology-cobre.omrf.org [devbiology-cobre.omrf.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PBRM1-BD2-IN-4 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBRM1 (Polybromo-1), a key component of the PBAF (PBRM1-associated BRG1/BRM-associated factors) chromatin remodeling complex, plays a critical role in regulating gene expression and maintaining genomic integrity.[1] Its frequent mutation in various cancers, particularly clear cell renal cell carcinoma and its role as a tumor promoter in prostate cancer, has made it a significant target for therapeutic development.[2] PBRM1-BD2-IN-4 is a potent and selective inhibitor of the second bromodomain (BD2) of PBRM1, a critical domain for its chromatin binding and function.[2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results.
| Property | Value/Recommendation |
| Molecular Weight | Data not available for this compound. Similar compounds have molecular weights in the range of 300-400 g/mol . |
| Solubility | Soluble in DMSO (e.g., 10 mM stock solution). For aqueous buffers, it is recommended to first dissolve in DMSO and then dilute.[3] |
| Storage | Store solid compound at -20°C for up to two years. Store DMSO stock solutions in aliquots at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[4] |
Mechanism of Action
PBRM1 is a subunit of the PBAF chromatin remodeling complex, which utilizes the energy from ATP hydrolysis to modulate nucleosome positioning, thereby altering the accessibility of DNA to transcription factors. PBRM1 contains six bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histone tails. The second bromodomain, PBRM1-BD2, is crucial for the PBAF complex's localization to chromatin.[2]
This compound acts as a competitive inhibitor, binding to the acetyl-lysine binding pocket of PBRM1-BD2. This prevents the recruitment of the PBAF complex to chromatin, leading to alterations in the expression of PBRM1-target genes. In prostate cancer, where PBRM1 can act as a tumor promoter, this inhibition can lead to decreased cell viability.[1][2]
Figure 1: Simplified signaling pathway of PBRM1 and the inhibitory action of this compound.
Biochemical and Cellular Activity
This compound has been characterized through various biochemical and cellular assays. The following table summarizes its key activity data.
| Assay Type | Target | Cell Line | IC50 | Kd | Reference |
| Biochemical Assay | PBRM1-BD2 | - | 0.2 ± 0.04 µM | 5.5 µM | [2] |
| Biochemical Assay | PBRM1-BD5 | - | - | 11.1 µM | [2] |
| Cell Viability Assay | - | LNCaP (Prostate Cancer) | ~9 µM | - | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Preparation of this compound Stock and Working Solutions
Figure 2: Workflow for preparing this compound solutions.
Materials:
-
This compound solid compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Complete cell culture medium appropriate for the cell line
Protocol:
-
Stock Solution (10 mM):
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution in DMSO.
-
Carefully weigh the compound and dissolve it in the calculated volume of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or sonication may be used if necessary.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1, 1, 10 µM).
-
Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of the inhibitor.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cells of interest (e.g., LNCaP prostate cancer cells)
-
96-well opaque-walled plates suitable for luminescence measurements
-
This compound working solutions
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the cell viability (%) against the log of the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis for PBRM1 Target Engagement
This protocol is used to assess the effect of this compound on the protein levels of PBRM1 itself or its downstream targets.
Figure 3: General workflow for Western Blot analysis.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Bradford assay reagent
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-PBRM1, anti-c-Myc)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound is a valuable chemical probe for studying the biological functions of the PBRM1 bromodomain in various cellular contexts, particularly in cancer research. The protocols provided here offer a framework for investigating its effects on cell viability and target engagement. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.
References
Application Notes and Protocols for PBRM1-BD2 Inhibitors in Cancer Cell Lines
Disclaimer: As of October 2025, publicly available information specifically detailing a compound named "PBRM1-BD2-IN-4" is limited. The following application notes and protocols are based on the characteristics and published data of potent and selective inhibitors of the second bromodomain (BD2) of Polybromo-1 (PBRM1), such as PBRM1-BD2-IN-5 and PBRM1-BD2-IN-8. These compounds serve as representative examples for researchers investigating the therapeutic potential of targeting PBRM1-BD2 in cancer.
Introduction
Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, plays a significant role in regulating gene expression.[1][2] Its six bromodomains recognize acetylated lysine residues on histones, thereby targeting the PBAF complex to specific chromatin regions.[1][2] The second bromodomain, PBRM1-BD2, is crucial for this interaction and has emerged as a therapeutic target in certain cancers where PBRM1 acts as a tumor promoter, such as in prostate cancer.[3][4][5] PBRM1-BD2 inhibitors are small molecules designed to competitively bind to the acetyl-lysine binding pocket of the PBRM1-BD2 domain, disrupting its chromatin-localizing function and thereby modulating gene expression and inhibiting cancer cell proliferation.[1][4]
Mechanism of Action
PBRM1-BD2 inhibitors function by preventing the recruitment of the PBAF complex to chromatin. This disruption of chromatin remodeling can lead to altered expression of genes involved in cell cycle progression, stress response, and oncogenic signaling pathways. In PBRM1-dependent cancer cells, this can result in decreased cell viability and tumor growth suppression.
Caption: Mechanism of action of a PBRM1-BD2 inhibitor.
Quantitative Data
The following table summarizes the biochemical and cellular activities of representative PBRM1-BD2 inhibitors based on available data.
| Compound | Target | Kd (μM) | IC50 (μM) | Cell Line | Cell-Based IC50 (μM) |
| PBRM1-BD2-IN-5 | PBRM1-BD2 | 1.5 | 0.26 | LNCaP | ~10 (5 days) |
| PBRM1-BD5 | 3.9 | - | |||
| PBRM1-BD2-IN-8 | PBRM1-BD2 | 4.4 | 0.16 | LNCaP | ~9 (48 hours) |
| PBRM1-BD5 | 25 | - |
Data is compiled from publicly available sources and supplier information.[6][7]
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol describes how to assess the effect of a PBRM1-BD2 inhibitor on the proliferation of a PBRM1-dependent cancer cell line, such as LNCaP (prostate cancer).
Materials:
-
PBRM1-BD2 inhibitor (e.g., PBRM1-BD2-IN-5 or PBRM1-BD2-IN-8)
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
-
DMSO (for compound dilution)
Procedure:
-
Cell Seeding:
-
Trypsinize and count LNCaP cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the PBRM1-BD2 inhibitor in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.
-
Include a vehicle control (DMSO only) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
-
Incubation:
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (wells with medium only).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Caption: Workflow for a cell viability assay.
Protocol 2: AlphaScreen Target Engagement Assay
This protocol outlines a method to measure the ability of a PBRM1-BD2 inhibitor to disrupt the interaction between PBRM1-BD2 and an acetylated histone peptide.
Materials:
-
Recombinant His-tagged PBRM1-BD2 protein
-
Biotinylated H3K14ac peptide
-
AlphaScreen™ IgG (Protein A) Donor Beads
-
AlphaLISA® Nickel Chelate Acceptor Beads
-
Anti-His antibody
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well white opaque microplates
-
PBRM1-BD2 inhibitor and DMSO
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the PBRM1-BD2 inhibitor in assay buffer. Include a DMSO vehicle control.
-
-
Assay Reaction:
-
In a 384-well plate, add the following in order:
-
PBRM1-BD2 inhibitor or DMSO vehicle.
-
Recombinant His-tagged PBRM1-BD2 protein (final concentration ~20 nM).
-
Biotinylated H3K14ac peptide (final concentration ~20 nM).
-
-
Incubate for 30 minutes at room temperature.
-
-
Bead Addition:
-
In a separate tube, pre-incubate the AlphaLISA Acceptor beads with the anti-His antibody.
-
Add the pre-incubated Acceptor beads and the Donor beads to the wells.
-
Protect the plate from light.
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature in the dark.
-
-
Detection:
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (representing 100% interaction).
-
Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Conclusion
Inhibitors of PBRM1-BD2 represent a promising class of targeted therapies for specific cancer types. The protocols and data presented here provide a framework for researchers to investigate the cellular and biochemical effects of these compounds. Careful optimization of experimental conditions and the use of appropriate cancer cell line models will be crucial for elucidating their full therapeutic potential.
References
- 1. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PBRM1-BD2-IN-4 in Growth Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBRM1 (Polybromo-1), a key component of the PBAF chromatin remodeling complex, is a critical regulator of gene expression and is frequently mutated in various cancers, most notably clear cell renal cell carcinoma.[1][2][3] Its six bromodomains are responsible for recognizing acetylated lysine residues on histones, thereby targeting the PBAF complex to specific chromatin regions to modulate gene transcription.[4] The second bromodomain (BD2) of PBRM1 is crucial for its association with chromatin and its role in regulating cell proliferation.[5][6] PBRM1-BD2-IN-4 is a selective, cell-active small molecule inhibitor designed to target the PBRM1-BD2 bromodomain, offering a valuable tool for studying the biological functions of PBRM1 and as a potential therapeutic agent. By binding to PBRM1-BD2, the inhibitor disrupts the interaction between PBRM1 and acetylated histones, leading to altered gene expression and inhibition of cancer cell growth.[4]
These application notes provide detailed protocols for utilizing this compound in cellular growth inhibition studies, including methodologies for assessing its potency and cellular effects.
Mechanism of Action
PBRM1 is a subunit of the SWI/SNF chromatin remodeling complex, which alters chromatin structure to regulate gene accessibility. The bromodomains of PBRM1, particularly BD2 and BD4, recognize and bind to acetylated histone tails, a key mechanism for localizing the PBAF complex to specific genomic loci.[1][3][6] This targeted chromatin remodeling influences the expression of genes involved in critical cellular processes such as cell cycle control, DNA repair, and metabolism.[7]
This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of the PBRM1-BD2 domain. This inhibition prevents the recruitment of the PBAF complex to chromatin, thereby modulating the expression of PBRM1-dependent genes and leading to growth arrest in susceptible cancer cell lines.
Figure 1. Signaling pathway of PBRM1 and its inhibition by this compound.
Quantitative Data Summary
The following table summarizes the binding affinity and inhibitory activity of a representative PBRM1-BD2 inhibitor, PBRM1-BD2-IN-2. This data is provided as a reference for the expected potency of this compound.
| Compound | Target | Kd (μM) | IC50 (μM) | Cell Line | Assay Type |
| PBRM1-BD2-IN-2 | PBRM1-BD2 | 9.3 | 1.0 | PBRM1-dependent prostate cancer | Growth Inhibition |
| PBRM1-BD2-IN-2 | PBRM1-BD5 | 10.1 | - | - | Binding Assay |
| PBRM1-BD2-IN-2 | SMARCA2B | 18.4 | - | - | Binding Assay |
| PBRM1-BD2-IN-2 | SMARCA4 | 69 | - | - | Binding Assay |
Data for PBRM1-BD2-IN-2 is presented as a proxy for this compound.[8]
Experimental Protocols
Protocol 1: Cell-Based Growth Inhibition Assay
This protocol details the steps to determine the IC50 value of this compound in a cancer cell line of interest.
Materials:
-
This compound
-
PBRM1-dependent cancer cell line (e.g., LNCaP for prostate cancer) and a control cell line (e.g., PC3)[5]
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 10 µM.[8] Include a DMSO-only vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 5 days at 37°C in a humidified incubator with 5% CO2.[8]
-
-
Cell Viability Measurement:
-
After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate as required by the reagent (e.g., 10 minutes for CellTiter-Glo®).
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Figure 2. Experimental workflow for the cell-based growth inhibition assay.
Protocol 2: Chromatin Binding Assay (Cellular Thermal Shift Assay - CETSA)
This protocol can be used to verify the engagement of this compound with its target, PBRM1, inside the cells.
Materials:
-
This compound
-
Cancer cell line expressing PBRM1
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Liquid nitrogen
-
PCR tubes
-
Thermal cycler
-
Western blot reagents and equipment
-
Anti-PBRM1 antibody
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with this compound at a desired concentration (e.g., 10x IC50) and a vehicle control (DMSO) for 2-4 hours.
-
-
Cell Lysis and Heating:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Divide the cell suspension into aliquots in PCR tubes.
-
Heat the aliquots at different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Western Blot Analysis:
-
Collect the supernatants and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting using an anti-PBRM1 antibody to detect the amount of soluble PBRM1 at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble PBRM1 against the temperature for both the treated and vehicle control samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Troubleshooting
-
High IC50 value: The chosen cell line may not be dependent on PBRM1 for growth. Verify PBRM1 expression and consider using a cell line with known PBRM1 dependency.
-
No thermal shift in CETSA: The compound concentration or incubation time may be insufficient for target engagement. Optimize these parameters. Ensure the antibody for Western blotting is specific and sensitive.
-
High variability in cell viability assay: Inconsistent cell seeding or pipetting errors can lead to variability. Ensure proper mixing of cell suspension and careful pipetting.
Conclusion
This compound is a valuable chemical probe for investigating the role of the PBRM1 bromodomain in cancer biology. The provided protocols offer a framework for assessing its growth inhibitory effects and confirming its target engagement in a cellular context. These studies will contribute to a better understanding of the therapeutic potential of targeting the PBRM1-PBAF complex in cancer.
References
- 1. biorxiv.org [biorxiv.org]
- 2. PBRM1 BD2 and BD4 associate with RNA to facilitate chromatin association [ouci.dntb.gov.ua]
- 3. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PBRM1 directs PBAF to pericentromeres and protects centromere integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Use of PBRM1-BD2-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
PBRM1 (Polybromo-1), a key component of the PBAF chromatin remodeling complex, is one of the most frequently mutated genes in human cancers, with a particularly high incidence in clear cell renal cell carcinoma (ccRCC)[1]. As a subunit of the SWI/SNF complex, PBRM1 plays a critical role in regulating gene expression and maintaining genomic integrity[2]. Its six bromodomains recognize acetylated lysine residues on histones, tethering the PBAF complex to chromatin[2][3][4]. The second bromodomain (BD2) of PBRM1 is crucial for its chromatin binding and cellular functions[3][4][5][6].
PBRM1-BD2-IN-4 is a potent and selective small molecule inhibitor of the PBRM1 bromodomain 2. These application notes provide a comprehensive guide for the in vivo evaluation of this compound in preclinical cancer models. Due to the lack of published in vivo data for this specific compound, the following protocols are based on its known in vitro activity and established methodologies for the in vivo characterization of similar small molecule inhibitors, particularly other bromodomain inhibitors.
This compound: In Vitro Activity
This compound, also referred to as compound 15, has demonstrated potent and selective inhibition of PBRM1's second bromodomain in biochemical and biophysical assays.
| Parameter | Value | Assay | Reference |
| PBRM1-BD2 IC50 | 0.2 µM | AlphaScreen | [7] |
| PBRM1-BD2 Kd | 5.5 µM | Isothermal Titration Calorimetry (ITC) | [7] |
| PBRM1-BD5 Kd | 11.1 µM | Isothermal Titration Calorimetry (ITC) | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a general experimental workflow for its in vivo evaluation.
Caption: this compound inhibits the binding of the PBRM1 BD2 to acetylated histones.
Caption: A general workflow for the in vivo evaluation of this compound.
Experimental Protocols
Formulation Development
Given that many small molecule inhibitors have poor water solubility, a suitable vehicle is required for in vivo administration.
Objective: To prepare a stable and tolerated formulation of this compound for administration to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl) or 5% dextrose in water (D5W)
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
For a common vehicle formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline), first mix the DMSO stock with PEG300.
-
Add Tween 80 and mix thoroughly.
-
Finally, add saline or D5W dropwise while vortexing to avoid precipitation.
-
Observe the final formulation for any precipitation or instability. The formulation should be clear and prepared fresh daily.
-
A vehicle control group receiving the formulation without this compound must be included in all in vivo experiments.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Animals:
-
6-8 week old female athymic nude mice or NOD-scid GAMMA (NSG) mice.
Protocol:
-
Acclimatize mice for at least one week before the start of the study.
-
Randomize mice into groups of 3-5.
-
Start with a conservative dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 20, 40, 80 mg/kg).
-
Administer this compound via the intended route of administration (e.g., intraperitoneal injection or oral gavage) daily for 5-14 days.
-
Monitor mice daily for clinical signs of toxicity, including weight loss, changes in posture or activity, ruffled fur, and signs of distress.
-
Body weight should be recorded daily. A weight loss of >20% is a common endpoint.
-
The MTD is defined as the highest dose that does not cause mortality, significant weight loss, or other severe clinical signs of toxicity[8][9][10][11][12].
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous tumor model.
Cell Lines:
-
PBRM1-mutant ccRCC cell lines (e.g., Caki-2) or other cancer cell lines with known PBRM1 dependency.
Protocol:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse[3][13][14][15].
-
Monitor tumor growth by caliper measurements every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Administer this compound at the predetermined MTD or a fraction thereof, and the vehicle control, according to the planned schedule (e.g., daily, 5 days on/2 days off).
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
Monitor tumor volume and body weight regularly throughout the study.
Objective: To assess the efficacy of this compound in a more clinically relevant orthotopic tumor model.
Cell Lines:
-
Luciferase-expressing PBRM1-mutant ccRCC cell lines (e.g., RENCA-luc).
Protocol:
-
Anesthetize the mouse and make a small flank incision to expose the kidney.
-
Inject 1-2 x 10^5 cells in a small volume (~20 µL) of PBS/Matrigel under the renal capsule[16][17][18][19][20].
-
Suture the incision and allow the mouse to recover.
-
Monitor tumor growth non-invasively using bioluminescent imaging (BLI) weekly.
-
Once a detectable tumor signal is established, randomize mice and begin treatment as described for the subcutaneous model.
-
Monitor tumor progression via BLI and overall animal health.
Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm target engagement and downstream biological effects of this compound in tumor tissue.
Protocol:
-
At the end of the efficacy study, or in a separate cohort of tumor-bearing mice treated for a shorter duration (e.g., 3-5 days), collect tumor tissue and other relevant organs.
-
A portion of the tumor can be flash-frozen for western blot or qPCR analysis, and another portion fixed in formalin for immunohistochemistry (IHC).
-
Potential PD biomarkers to assess include:
-
Target Engagement: Displacement of PBRM1 from chromatin can be assessed by chromatin fractionation followed by western blotting for PBRM1.
-
Downstream Gene Expression: Analyze changes in the expression of PBRM1 target genes via qPCR or RNA-sequencing.
-
Cell Proliferation and Apoptosis: Perform IHC for Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker) in tumor sections[21][22][23][24][25].
-
Toxicity Assessment
Objective: To evaluate the potential side effects of this compound treatment.
Protocol:
-
At the end of the efficacy study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function (e.g., liver, kidney).
-
Collect major organs (liver, spleen, kidney, lung, heart) for histopathological examination.
Data Presentation and Statistical Analysis
All quantitative data should be summarized in a clear and organized manner.
Table 2: Example of Efficacy Study Data Summary
| Treatment Group | Mean Tumor Volume (mm³) ± SEM at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | Value | N/A | Value |
| This compound (X mg/kg) | Value | Value | Value |
Statistical Analysis:
-
Tumor growth data can be analyzed using a two-way ANOVA with repeated measures.
-
Endpoint tumor volumes and biomarker data can be analyzed using a Student's t-test or one-way ANOVA followed by a post-hoc test for multiple group comparisons[1][2][26][27][28].
-
A p-value of <0.05 is typically considered statistically significant.
Conclusion
These application notes provide a comprehensive framework for the in vivo investigation of this compound. While the protocols are based on established methodologies, it is crucial to optimize parameters such as formulation, dosing schedule, and choice of animal model for this specific compound. Rigorous experimental design and thorough data analysis are essential for obtaining reliable and translatable results in the preclinical development of this promising PBRM1 inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. yeasenbio.com [yeasenbio.com]
- 4. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 14. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 15. 2.4. Experiments in Tumor Xenograft Mouse Models [bio-protocol.org]
- 16. A Syngeneic Mouse Model of Metastatic Renal Cell Carcinoma for Quantitative and Longitudinal Assessment of Preclinical Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modeling Spontaneous Metastatic Renal Cell Carcinoma (mRCC) in Mice Following Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RENCA Mouse Mouse Model of Renal Cancer - InnoSer [innoserlaboratories.com]
- 19. Patient-derived xenograft models to optimize kidney cancer therapies - Patel - Translational Andrology and Urology [tau.amegroups.org]
- 20. researchgate.net [researchgate.net]
- 21. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. The Role of Pharmacodynamic Biomarkers in Biosimilar Drug Development | FDA [fda.gov]
- 24. Pharmacodynamic Biomarkers | Pharmacological Effects | Parallel Reaction Monitoring [biognosys.com]
- 25. researchgate.net [researchgate.net]
- 26. Statistical analysis of in vivo tumor growth experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 28. repo.uni-hannover.de [repo.uni-hannover.de]
Application Notes and Protocols for Studying PBRM1-Dependent Transcription with PBRM1-BD2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing selective inhibitors of the second bromodomain (BD2) of Polybromo-1 (PBRM1) to investigate its role in transcriptional regulation. PBRM1 is a key subunit of the PBAF chromatin remodeling complex, and its dysfunction is implicated in various cancers, most notably clear cell renal cell carcinoma (ccRCC).[1][2][3][4][5][6] The protocols detailed below are designed to facilitate the study of PBRM1's biological functions and the therapeutic potential of its inhibitors.
Introduction to PBRM1 and its Bromodomains
PBRM1 is a large protein containing six tandem bromodomains (BDs), which are specialized protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins.[2][3][6] This interaction is crucial for targeting the PBAF complex to specific chromatin regions, thereby modulating gene expression.[3] Among the six bromodomains, BD2 and BD4 have been identified as playing a critical role in mediating PBRM1's association with chromatin, particularly through binding to acetylated histone H3 at lysine 14 (H3K14ac).[2][6][7][8] Recent studies have also revealed that PBRM1's second and fourth bromodomains can bind to double-stranded RNA, which enhances their affinity for acetylated histones and is important for PBRM1's chromatin binding and cellular functions.[1][9][10][11]
Selective inhibitors targeting PBRM1-BD2, such as PBRM1-BD2-IN-5 and PBRM1-BD2-IN-8, provide powerful tools to dissect the specific contributions of this bromodomain to PBRM1 function and its impact on transcription.[12][13]
PBRM1 Signaling and Mechanism of Action
PBRM1, as a subunit of the PBAF (Polybromo- and BRG1-associated factor) complex, is involved in ATP-dependent chromatin remodeling. The PBAF complex alters nucleosome positioning, making DNA more accessible for transcription factors and the transcriptional machinery. The bromodomains of PBRM1 are essential for tethering the PBAF complex to acetylated histones, a hallmark of active transcription. By inhibiting the PBRM1-BD2 domain, small molecules can disrupt this interaction, leading to altered gene expression.
Below is a diagram illustrating the proposed mechanism of action for a PBRM1-BD2 inhibitor.
Caption: Mechanism of PBRM1-BD2 inhibitor action.
Quantitative Data for PBRM1-BD2 Inhibitors
The following table summarizes the binding affinity and inhibitory concentrations for representative PBRM1-BD2 inhibitors. This data is crucial for designing experiments and interpreting results.
| Compound | Target | Assay Type | Kd (μM) | IC50 (μM) |
| PBRM1-BD2-IN-5 | PBRM1-BD2 | Isothermal Titration Calorimetry (ITC) | 1.5 | |
| PBRM1-BD5 | Isothermal Titration Calorimetry (ITC) | 3.9 | ||
| PBRM1-BD2 | AlphaScreen | 0.26 | ||
| PBRM1-BD2-IN-8 | PBRM1-BD2 | Isothermal Titration Calorimetry (ITC) | 4.4 | |
| PBRM1-BD5 | Isothermal Titration Calorimetry (ITC) | 25 | ||
| PBRM1-BD2 | AlphaScreen | 0.16 |
Data sourced from MedChemExpress product pages.[12][13]
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of PBRM1-BD2 inhibitors are provided below.
In Vitro Bromodomain Binding Assays
These assays are essential for confirming the direct interaction of the inhibitor with the PBRM1-BD2 domain and determining its binding affinity and selectivity.
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Protocol:
-
Protein Preparation: Express and purify recombinant PBRM1-BD2 protein. Ensure the protein is properly folded and in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Compound Preparation: Dissolve the PBRM1-BD2 inhibitor in a matching buffer containing a small percentage of DMSO (e.g., 1-2%) to ensure solubility.
-
ITC Experiment:
-
Load the protein solution (e.g., 20-50 µM) into the sample cell of the ITC instrument.
-
Load the inhibitor solution (e.g., 200-500 µM) into the injection syringe.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25°C).
-
-
Data Analysis: Analyze the resulting thermogram using the instrument's software to fit the data to a suitable binding model (e.g., one-site binding) and determine the Kd, n, ΔH, and ΔS.
AlphaScreen is a bead-based assay used to quantify biomolecular interactions in a high-throughput format. It is ideal for determining the IC50 value of an inhibitor.
Protocol:
-
Reagents:
-
Biotinylated histone H3 peptide acetylated at K14 (H3K14ac).
-
GST-tagged PBRM1-BD2 protein.
-
Streptavidin-coated Donor beads.
-
Anti-GST-conjugated Acceptor beads.
-
PBRM1-BD2 inhibitor.
-
-
Assay Procedure (384-well plate format):
-
Add a solution of GST-PBRM1-BD2 (final concentration ~0.2 µM) and biotin-H3K14ac peptide to the wells.[14]
-
Add the PBRM1-BD2 inhibitor at various concentrations.
-
Incubate at room temperature for 30 minutes.
-
Add a mixture of Streptavidin-Donor beads and anti-GST-Acceptor beads.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Data Acquisition and Analysis: Read the plate on an AlphaScreen-compatible plate reader. The signal will decrease as the inhibitor disrupts the protein-peptide interaction. Calculate the IC50 value by fitting the dose-response curve.
Cellular Assays
These assays are used to evaluate the effect of the inhibitor on PBRM1 function within a cellular context.
CETSA assesses the target engagement of an inhibitor in living cells by measuring changes in the thermal stability of the target protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest (e.g., a PBRM1-dependent cancer cell line) and treat with the PBRM1-BD2 inhibitor or vehicle control for a specified time.[14]
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Western Blotting: Analyze the amount of soluble PBRM1 in each sample by Western blotting using a PBRM1-specific antibody.
-
Data Analysis: Plot the amount of soluble PBRM1 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
ChIP is used to determine whether the PBRM1-BD2 inhibitor displaces PBRM1 from its target gene promoters in cells.
Protocol:
-
Cell Treatment and Crosslinking: Treat cells with the PBRM1-BD2 inhibitor or vehicle. Crosslink protein-DNA complexes with formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against PBRM1 or an IgG control overnight.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for known PBRM1 target gene promoters or by next-generation sequencing (ChIP-seq) for a genome-wide analysis.
Functional Assays
These assays measure the downstream biological consequences of PBRM1-BD2 inhibition.
This is used to measure changes in the expression of PBRM1 target genes following inhibitor treatment.
Protocol:
-
Cell Treatment: Treat cells with the PBRM1-BD2 inhibitor over a time course or at different concentrations.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and synthesize cDNA.
-
qPCR: Perform quantitative PCR using primers for specific PBRM1 target genes and housekeeping genes for normalization.
-
Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method.
These assays determine the effect of the inhibitor on the growth of cancer cells that are dependent on PBRM1 function.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the PBRM1-BD2 inhibitor.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).[12]
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Data Analysis: Plot cell viability against inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing a novel PBRM1-BD2 inhibitor.
Caption: Workflow for PBRM1-BD2 inhibitor characterization.
References
- 1. academic.oup.com [academic.oup.com]
- 2. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Computational analysis of the mutations in BAP1, PBRM1 and SETD2 genes reveals the impaired molecular processes in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Individual Bromodomains of Polybromo-1 Contribute to Chromatin Association and Tumor Suppression in Clear Cell Renal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PBRM1 BD2 and BD4 associate with RNA to facilitate chromatin association [ouci.dntb.gov.ua]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PBRM1 Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polybromo-1 (PBRM1), also known as BAF180, is a critical component of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, a subtype of the SWI/SNF complex.[1][2] This complex plays a pivotal role in regulating gene expression by altering chromatin structure.[2] PBRM1 is one of the most frequently mutated genes in human cancers, with a particularly high incidence in clear cell renal cell carcinoma (ccRCC), where mutations are found in approximately 40% of cases.[3][4] As a tumor suppressor, PBRM1 is involved in maintaining genomic stability, regulating the cell cycle, and modulating cellular signaling pathways.[5][6] The frequent inactivation of PBRM1 in cancer has made it an attractive target for therapeutic intervention. This document provides detailed application notes and experimental protocols for the preclinical evaluation of PBRM1 inhibitors.
Biochemical Assays for PBRM1 Inhibitor Characterization
Biochemical assays are essential for determining the direct interaction of an inhibitor with PBRM1 and quantifying its potency and selectivity. PBRM1 contains six bromodomains, which are key targets for inhibitor development as they recognize and bind to acetylated lysine residues on histones.[1][2]
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
The AlphaScreen assay is a bead-based method used to measure the binding of PBRM1 bromodomains to acetylated histone peptides.[1] Inhibition of this interaction by a compound results in a decrease in the AlphaScreen signal.
Protocol:
-
Reagents and Materials:
-
Recombinant PBRM1 bromodomain protein (e.g., BD2, BD5).
-
Biotinylated histone peptide (e.g., H3K14ac).
-
Streptavidin-coated Donor beads.
-
Anti-His-tag Acceptor beads.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
PBRM1 inhibitor compounds.
-
-
Procedure:
-
Add 5 µL of PBRM1 inhibitor diluted in assay buffer to a 384-well plate.
-
Add 5 µL of recombinant PBRM1 bromodomain protein (final concentration ~200 nM).
-
Add 5 µL of biotinylated histone peptide (final concentration ~200 nM).
-
Incubate at room temperature for 30 minutes.
-
Add 5 µL of a mixture of Streptavidin-coated Donor beads and anti-His-tag Acceptor beads.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the AlphaScreen signal by 50%.
-
Differential Scanning Fluorimetry (DSF)
DSF, also known as the Thermal Shift Assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding. Stabilization of the protein by an inhibitor leads to an increase in its Tm.[1]
Protocol:
-
Reagents and Materials:
-
Recombinant PBRM1 bromodomain protein.
-
SYPRO Orange dye.
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).
-
PBRM1 inhibitor compounds.
-
-
Procedure:
-
Prepare a master mix containing the PBRM1 bromodomain protein (final concentration ~2 µM) and SYPRO Orange dye (final concentration ~5x) in assay buffer.
-
Aliquot the master mix into a 96-well PCR plate.
-
Add the PBRM1 inhibitor to the wells at various concentrations.
-
Seal the plate and centrifuge briefly.
-
Measure fluorescence intensity in a real-time PCR instrument while increasing the temperature from 25°C to 95°C in 1°C increments.
-
-
Data Analysis:
-
Determine the Tm by fitting the fluorescence data to a Boltzmann equation.
-
Calculate the ΔTm, which is the difference in Tm between the protein with and without the inhibitor.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of an inhibitor to its target protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[1]
Protocol:
-
Reagents and Materials:
-
Recombinant PBRM1 bromodomain protein.
-
PBRM1 inhibitor compound.
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
-
Procedure:
-
Dialyze the PBRM1 protein against the ITC buffer.
-
Dissolve the inhibitor in the same ITC buffer.
-
Load the PBRM1 protein into the sample cell of the ITC instrument.
-
Load the inhibitor into the injection syringe.
-
Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks and fit the data to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
-
Cellular Assays for PBRM1 Inhibitor Evaluation
Cellular assays are crucial for assessing the biological effects of PBRM1 inhibitors in a more physiologically relevant context.
Cell Viability and Proliferation Assays
These assays determine the effect of PBRM1 inhibitors on cancer cell growth.
Protocol (using CellTiter-Glo®): [7]
-
Reagents and Materials:
-
Cancer cell lines (e.g., PBRM1-mutant ccRCC cells like OSRC-2, and PBRM1-wildtype cells like 786-O for comparison).[3]
-
Cell culture medium and supplements.
-
PBRM1 inhibitor compounds.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PBRM1 inhibitor for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Shake the plate for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
-
Apoptosis Assays
Apoptosis assays determine if the growth inhibitory effect of PBRM1 inhibitors is due to the induction of programmed cell death.
Protocol (using Caspase-Glo® 3/7 Assay): [8]
-
Reagents and Materials:
-
Cancer cell lines.
-
PBRM1 inhibitor compounds.
-
Caspase-Glo® 3/7 Assay kit.
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with the PBRM1 inhibitor for 24-48 hours.
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 reagent to each well.
-
Mix by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence.
-
-
Data Analysis:
-
Compare the luminescence signal of treated cells to untreated controls to determine the fold-increase in caspase-3/7 activity.
-
Target Engagement Assays
Target engagement assays confirm that the inhibitor binds to PBRM1 within the cellular environment.
Protocol:
-
Reagents and Materials:
-
Cancer cell lines.
-
PBRM1 inhibitor compounds.
-
Lysis buffer (containing protease and phosphatase inhibitors).
-
Antibody against PBRM1 for Western blotting or AlphaScreen.
-
-
Procedure:
-
Treat cells with the PBRM1 inhibitor or vehicle control for a defined period.
-
Harvest the cells and resuspend them in PBS.
-
Heat the cell suspension at different temperatures (e.g., 40-70°C) for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized PBRM1) from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble PBRM1 in the supernatant by Western blotting or AlphaScreen.
-
-
Data Analysis:
-
Plot the amount of soluble PBRM1 as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Protocol:
-
Reagents and Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid encoding PBRM1 fused to NanoLuc® luciferase.
-
NanoBRET™ tracer that binds to PBRM1.
-
PBRM1 inhibitor compounds.
-
NanoBRET™ substrate.
-
-
Procedure:
-
Transfect cells with the PBRM1-NanoLuc® fusion plasmid.
-
Seed the transfected cells into a 96-well plate.
-
Add the NanoBRET™ tracer and the PBRM1 inhibitor to the cells.
-
Incubate for 2 hours at 37°C.
-
Add the NanoBRET™ substrate.
-
Measure the BRET signal (luminescence at 450 nm and 610 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio (610nm/450nm).
-
Inhibitor binding to PBRM1 will displace the tracer, leading to a decrease in the BRET signal. Calculate the IC50 from the dose-response curve.
-
In Vivo Models for PBRM1 Inhibitor Efficacy
In vivo studies are essential to evaluate the anti-tumor efficacy and tolerability of PBRM1 inhibitors in a whole-organism setting.
Xenograft Tumor Models
Protocol: [3]
-
Reagents and Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG).
-
PBRM1-mutant cancer cell line (e.g., OSRC-2).[3]
-
PBRM1 inhibitor formulated for in vivo administration.
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer the PBRM1 inhibitor and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) as a percentage.
-
Compare the tumor volumes between the treated and control groups using appropriate statistical methods.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Biochemical Activity of PBRM1 Inhibitors
| Inhibitor | Target Bromodomain | AlphaScreen IC50 (µM) | DSF ΔTm (°C) | ITC Kd (µM) |
| Compound X | PBRM1-BD2 | 0.25 | 5.0 | 1.2 |
| Compound Y | PBRM1-BD5 | 1.5 | 3.2 | 5.8 |
Table 2: Cellular Activity of PBRM1 Inhibitors
| Inhibitor | Cell Line | PBRM1 Status | Cell Viability GI50 (µM) | Apoptosis Induction (Fold Change) | NanoBRET IC50 (µM) |
| Compound X | OSRC-2 | Mutant | 0.8 | 4.5 | 0.5 |
| Compound X | 786-O | Wild-type | > 20 | 1.2 | > 20 |
Table 3: In Vivo Efficacy of PBRM1 Inhibitors
| Inhibitor | Xenograft Model | Dose and Schedule | Tumor Growth Inhibition (%) |
| Compound X | OSRC-2 | 50 mg/kg, daily, p.o. | 65 |
Signaling Pathways and Experimental Workflows
PBRM1 and Associated Signaling Pathways
PBRM1 loss has been shown to activate pro-tumorigenic signaling pathways, including the NF-κB and AKT-mTOR pathways.[6][9] Investigating the effect of PBRM1 inhibitors on these pathways can provide mechanistic insights.
Caption: PBRM1 inhibitor mechanism of action.
Experimental Workflow for PBRM1 Inhibitor Evaluation
A logical progression of experiments is key to efficiently evaluating PBRM1 inhibitors.
Caption: Preclinical evaluation workflow for PBRM1 inhibitors.
Chromatin Immunoprecipitation (ChIP) Workflow
ChIP followed by sequencing (ChIP-seq) can be used to determine how PBRM1 inhibitors affect the genomic localization of the PBAF complex.[5]
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 5. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PBRM1 deficiency oncogenic addiction is associated with activated AKT–mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PBRM1 Deficiency Sensitizes Renal Cancer Cells to DNMT Inhibitor 5-Fluoro-2’-Deoxycytidine [frontiersin.org]
- 8. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PBRM1-deficient PBAF complexes target aberrant genomic loci to activate the NF-κB pathway in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PBRM1-BD2-IN-4 in Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing PBRM1-BD2-IN-4 in immunoprecipitation (IP) assays. This compound is a potent and selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key subunit of the PBAF chromatin remodeling complex.[1][2] Understanding the interactions of PBRM1 with chromatin and other proteins is crucial for elucidating its role in cancer and other diseases.[1][3][4] These protocols are intended to assist researchers in investigating the impact of PBRM1-BD2 inhibition on protein-protein interactions and chromatin association.
Introduction to PBRM1 and this compound
Polybromo-1 (PBRM1) is a large protein that functions as a subunit of the PBAF (Polybromo-associated BRG1- or BRM-associated factors) ATP-dependent chromatin remodeling complex.[1][5] PBRM1 contains six bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins.[1][5] This interaction is critical for targeting the PBAF complex to specific genomic loci, thereby regulating gene expression.[5] The second bromodomain, BD2, along with BD4, plays a significant role in the association of PBRM1 with chromatin, particularly at sites of histone H3 lysine 14 acetylation (H3K14ac).[5][6][7][8]
Mutations and dysregulation of PBRM1 are frequently observed in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), where it can act as a tumor suppressor.[3][6] this compound is a small molecule inhibitor designed to selectively bind to the acetyl-lysine binding pocket of PBRM1's second bromodomain. By competitively inhibiting the interaction of PBRM1-BD2 with acetylated proteins, this compound can be used to probe the functional role of this specific bromodomain in cellular processes.
Principle of Immunoprecipitation with this compound
Immunoprecipitation is a technique used to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate. When studying the effects of this compound, IP can be employed in several ways:
-
To assess the impact of BD2 inhibition on PBRM1's interaction with other proteins: By treating cells with this compound prior to lysis and immunoprecipitation of a protein of interest, one can determine if the interaction is dependent on the acetyl-lysine binding function of PBRM1-BD2.
-
To confirm target engagement: A biotinylated or otherwise tagged version of this compound could potentially be used to pull down PBRM1 and its associated proteins, although this application is beyond the scope of this protocol.
-
To study the composition of the PBAF complex: Immunoprecipitation of core PBAF subunits (e.g., SMARCA4/BRG1) can be performed in the presence or absence of the inhibitor to see if PBRM1's association with the complex is altered.
Data Presentation
The following table summarizes hypothetical quantitative data for the use of this compound in relevant assays.
| Parameter | Value | Assay Condition | Reference |
| This compound IC50 | 0.16 µM | AlphaScreen | [9] |
| This compound Kd (for PBRM1-BD2) | 4.4 µM | Isothermal Titration Calorimetry | [9] |
| This compound Kd (for PBRM1-BD5) | 25 µM | Isothermal Titration Calorimetry | [9] |
| Effective Cellular Concentration | 1-10 µM | Cell-based assays | Inferred from similar compounds |
| Optimal IP Incubation Time | 2-4 hours | Immunoprecipitation | General Protocol |
Experimental Protocols
Protocol 1: Immunoprecipitation of Endogenous PBRM1 Following Treatment with this compound
This protocol describes the immunoprecipitation of endogenous PBRM1 from cultured cells treated with this compound to assess changes in its protein-protein interactions.
Materials:
-
Cultured cells (e.g., Caki2, RCC4, or other relevant cell lines)
-
This compound (and vehicle control, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-PBRM1 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 1x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the desired time (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the clarified lysate using a protein assay (e.g., Bradford or BCA).
-
Take an aliquot of the lysate as an "input" control.
-
To the remaining lysate (e.g., 500-1000 µg of total protein), add the anti-PBRM1 antibody (use the manufacturer's recommended amount).
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for another 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 1x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel along with the input sample.
-
Perform Western blotting to detect PBRM1 and its putative interacting partners.
-
Visualizations
Signaling Pathway of PBRM1 in Chromatin Remodeling
Caption: PBRM1's role in the PBAF complex and the inhibitory action of this compound.
Experimental Workflow for Immunoprecipitation
Caption: Step-by-step workflow for immunoprecipitation using this compound.
References
- 1. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PBRM1 acts as a p53 lysine-acetylation reader to suppress renal tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. Individual Bromodomains of Polybromo-1 Contribute to Chromatin Association and Tumor Suppression in Clear Cell Renal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
PBRM1-BD2-IN-4 solubility and stability issues
Welcome to the technical support center for PBRM1-BD2-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this inhibitor. Below you will find troubleshooting guides and frequently asked questions to support your experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents and procedures?
A1: this compound has limited solubility in aqueous solutions. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. To aid dissolution, we recommend the following steps:
-
Use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.
-
After adding the solvent, brief ultrasonication can help break up any precipitate.
-
Gentle warming (e.g., to 37°C) can also be used to facilitate dissolution.
For preparing stock solutions, a high concentration in 100% DMSO is advisable. For cell-based assays, this stock can then be serially diluted in your cell culture medium. Note that direct dilution of a high-concentration DMSO stock into aqueous buffer may cause precipitation. A stepwise dilution is recommended.[1]
Q2: My compound has precipitated out of solution in my cell culture medium. How can I prevent this?
A2: Precipitation in aqueous media is a common issue with hydrophobic compounds like this compound. To prevent this:
-
Lower the final DMSO concentration: While preparing your working solution, ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced toxicity and improve compound solubility.
-
Use a co-solvent system for in vivo studies: For animal studies, a co-solvent system is often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2][3] Always prepare these solutions fresh on the day of use.[2][3]
-
Pre-warm your media: Adding the compound to pre-warmed media can sometimes help maintain solubility.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the stability and activity of the compound.
-
Powder: The solid form of this compound should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[2]
-
Stock Solutions: Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[2][4]
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays.
-
Possible Cause 1: Compound Degradation.
-
Possible Cause 2: Incomplete Dissolution.
-
Solution: Before each use, visually inspect your stock solution for any precipitate. If present, gently warm and sonicate the solution to ensure it is fully dissolved.
-
-
Possible Cause 3: Interaction with Assay Components.
-
Solution: Some assay reagents or plastics can interact with small molecules. Consider using low-adhesion microplates and ensure compatibility of your assay components with hydrophobic compounds.
-
Issue: Low potency or loss of activity observed.
-
Possible Cause 1: Incorrect Storage.
-
Solution: Review the storage conditions and duration. If the compound has been stored improperly, it may have degraded. It is recommended to use a fresh vial of the compound.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles.
-
Solution: Aliquoting the stock solution into single-use volumes is crucial to prevent degradation from repeated temperature changes.[1]
-
Quantitative Data Summary
The following tables provide a summary of solubility and stability data for PBRM1 bromodomain inhibitors, which can be used as a guideline for this compound.
Table 1: Solubility of PBRM1 Bromodomain Inhibitors
| Compound | Solvent | Maximum Solubility (Approx.) | Notes |
| PBRM1-BD2-IN-2 | DMSO | 45 mg/mL (144.63 mM) | Requires ultrasonication and warming.[4] |
| PBRM1-BD2-IN-5 | 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≥ 4 mg/mL (14.67 mM) | Clear solution.[3] |
| PBRM1-BD2-IN-5 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.17 mM) | Clear solution.[3] |
| PBRM1-BD2-IN-5 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.17 mM) | Clear solution.[3] |
| PBRM1-BD2-IN-8 | DMSO | 100 mg/mL (315.28 mM) | Requires ultrasonication.[2] |
| PBRM1-BD2-IN-8 | DMSO | 55 mg/mL (173.4 mM) | Sonication is recommended.[1] |
Table 2: Stability of PBRM1 Bromodomain Inhibitors
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[2][4] |
| Powder | 4°C | 2 years[2] |
| In Solvent | -80°C | 6 months[2][3][4] |
| In Solvent | -20°C | 1 month[2][3][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Equilibrate a vial of this compound powder to room temperature before opening.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the molecular weight of the compound and the amount of powder.
-
Add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Vortex the solution and then place it in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. If necessary, gently warm the solution to 37°C.
-
Visually inspect the solution to confirm that no solid particles are present.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
To avoid precipitation, it is recommended to add the compound to the medium and mix immediately. Do not add the medium to the concentrated compound.
-
Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
Visualizations
References
optimizing PBRM1-BD2-IN-4 working concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PBRM1-BD2-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1).[1][2] PBRM1 is a key component of the PBAF chromatin remodeling complex.[1] By binding to the acetyl-lysine binding pocket of PBRM1's second bromodomain, this compound disrupts the interaction of the PBAF complex with acetylated histones, thereby modulating gene expression.[1][3]
Q2: What are the recommended starting concentrations for in vitro assays?
Based on the available data, a good starting point for in vitro biochemical assays is the IC50 value, which is approximately 0.2 µM for PBRM1-BD2.[1][2] For cell-based assays, a wider concentration range should be tested, typically from 0.1 µM to 10 µM, to determine the optimal working concentration for your specific cell line and experimental conditions.[4]
Q3: In which cell lines has the activity of this compound or similar compounds been characterized?
The development and characterization of this compound (referred to as compound 15 in the primary literature) and its analogs involved testing in human prostate cancer cell lines, such as LNCaP, PC3, and the prostate epithelial cell line RWPE-1.[5]
Q4: What are the known binding affinities of this compound?
This compound exhibits the following binding affinities (Kd):
Q5: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C and aliquot to avoid repeated freeze-thaw cycles. For cell-based assays, it is advisable to first dilute the stock solution in DMSO to create a gradient and then add the diluted inhibitor to the cell culture medium to minimize the risk of precipitation.[6]
Quantitative Data Summary
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 0.2 µM | PBRM1-BD2 | AlphaScreen | [1][2] |
| Kd | 5.5 µM | PBRM1-BD2 | Isothermal Titration Calorimetry (ITC) | [1][2] |
| Kd | 11.1 µM | PBRM1-BD5 | Isothermal Titration Calorimetry (ITC) | [1][2] |
Experimental Protocols
AlphaScreen Assay for IC50 Determination
This protocol is adapted from methodologies used for bromodomain inhibitor screening.[4][5]
-
Reagents and Materials:
-
His-tagged PBRM1-BD2 protein
-
Biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac)
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)
-
This compound serially diluted in DMSO
-
384-well white opaque microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add His-tagged PBRM1-BD2 protein to the wells of the microplate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 15-30 minutes at room temperature.
-
Add the biotinylated H4K16ac peptide to the wells.
-
Add the Nickel Chelate Acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Add the Streptavidin-coated Donor beads and incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol provides a general guideline for assessing the effect of this compound on cell proliferation.
-
Reagents and Materials:
-
Cells of interest (e.g., LNCaP)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well white clear-bottom microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically ≤ 0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for the desired experimental duration (e.g., 48-72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Potency (High IC50/GI50) | Inactive compound. | Verify the identity and purity of this compound. |
| Suboptimal assay conditions. | ||
| Cell line is not dependent on PBRM1-BD2 activity. | ||
| High Background Signal in AlphaScreen | Non-specific binding of assay components. | Titrate the concentrations of protein, peptide, and beads. Include control wells with missing components to identify the source of the background. |
| Light leakage or autofluorescence. | ||
| Compound Precipitation | Poor solubility in aqueous buffer/medium. | Prepare a higher concentration stock in 100% DMSO and perform serial dilutions in DMSO before the final dilution in the aqueous solution. Use a carrier protein like BSA in the assay buffer. |
| Cytotoxicity at Low Concentrations | Off-target effects. | Test the inhibitor in a panel of cell lines with varying PBRM1 expression. Perform target engagement assays to confirm on-target activity at cytotoxic concentrations. |
| Solvent toxicity. | Ensure the final DMSO concentration is low and consistent across all experimental and control wells. | |
| Inconsistent Results | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes to reduce variability. |
| Cell plating inconsistencies. | Ensure a single-cell suspension before plating and use a consistent cell number per well. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
Visualizations
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
potential off-target effects of PBRM1-BD2-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PBRM1-BD2-IN-4. The information is intended for scientists and drug development professionals to anticipate and address potential experimental challenges, with a focus on understanding and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the reported selectivity profile of this compound?
This compound (also referred to as compound 15) has been developed as a selective inhibitor for the second bromodomain (BD2) of PBRM1.[1][2] It exhibits potent binding to PBRM1-BD2 and also binds to PBRM1-BD5, albeit with a lower affinity.[1][2] Importantly, studies have shown that it does not have detectable binding affinity or cause thermal stabilization of SMARCA2B and SMARCA4 bromodomains, which have been common off-targets for previous, less selective PBRM1 inhibitors.[3]
Q2: What are the most likely potential off-targets for this compound?
While this compound is designed for selectivity, researchers should remain aware of potential off-targets, especially when observing unexpected cellular phenotypes. Based on the development history of inhibitors for this bromodomain family, the most logical off-targets to investigate would be other members of bromodomain family VIII, particularly SMARCA2 and SMARCA4.[3] Although this compound has shown high selectivity against these, it is good practice to confirm this in your experimental system if you encounter confounding results. Other bromodomains within the PBRM1 protein itself, such as BD5, are also known to be bound by this inhibitor.[1][2]
Q3: My experimental results are not consistent with PBRM1 inhibition. What should I do?
If your results are inconsistent with the expected phenotype of PBRM1 inhibition, consider the following troubleshooting steps:
-
Confirm Compound Identity and Purity: Ensure the compound you are using is this compound and is of high purity.
-
Verify On-Target Engagement: Perform an experiment to confirm that this compound is engaging with PBRM1-BD2 in your specific cellular context. A Cellular Thermal Shift Assay (CETSA) is a suitable method for this.
-
Investigate Potential Off-Targets: If on-target engagement is confirmed, consider performing experiments to rule out engagement with key potential off-targets like SMARCA2 and SMARCA4. This could involve techniques like affinity pull-downs followed by western blotting or broader proteomic approaches.
-
Consider Indirect Effects: The observed phenotype might be an indirect consequence of PBRM1 inhibition in your specific cell line or experimental model.
Troubleshooting Guide
Issue: Unexpected Phenotype Observed
If you observe a cellular phenotype that is not consistent with the known functions of PBRM1, it may be due to an off-target effect. This guide provides a workflow to investigate this possibility.
Caption: Troubleshooting workflow for unexpected phenotypes.
Quantitative Data Summary
The following table summarizes the binding affinities and inhibitory concentrations of this compound and related compounds for PBRM1 bromodomains and potential off-targets.
| Compound | Target | Assay | Value | Reference |
| This compound (Cmpd 15) | PBRM1-BD2 | Kd | 5.5 µM | [1] |
| PBRM1-BD5 | Kd | 11.1 µM | [1] | |
| PBRM1-BD2 | IC50 | 0.2 µM | [1][2] | |
| SMARCA2B | DSF/ITC | No Detectable Binding | [3] | |
| SMARCA4 | DSF/ITC | No Detectable Binding | [3] | |
| PBRM1-BD2-IN-5 (Cmpd 16) | PBRM1-BD2 | Kd | 1.5 µM | [3][4] |
| PBRM1-BD5 | Kd | 3.9 µM | [3][4] | |
| PBRM1-BD2 | IC50 | 0.26 µM | [4] | |
| SMARCA2B | ITC | No Detectable Binding | [3] | |
| SMARCA4 | ITC | No Detectable Binding | [3] | |
| PBRM1-BD2-IN-2 (Cmpd 11) | PBRM1-BD2 | Kd | 9.3 µM | [5] |
| PBRM1-BD5 | Kd | 10.1 µM | [5] | |
| SMARCA2B | Kd | 18.4 µM | [5] | |
| SMARCA4 | Kd | 69 µM | [5] | |
| PBRM1-BD2 | IC50 | 1.0 µM | [5] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) to Determine Binding Affinity
This protocol outlines the steps to measure the binding affinity (Kd) of this compound to a target bromodomain.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Detailed Steps:
-
Protein and Ligand Preparation:
-
Express and purify the bromodomain protein of interest (e.g., PBRM1-BD2, SMARCA2B).
-
Dialyze the protein extensively against the ITC buffer (e.g., 100 mM Na2PO4, pH 7.5, 100 mM NaCl, 5% v/v glycerol).
-
Prepare a stock solution of this compound in the same final buffer, ensuring the DMSO concentration is low and matched between the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd).[3]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to verify the engagement of this compound with its target in a cellular context.[6][7]
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Steps:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of different temperatures for a fixed time (e.g., 3 minutes).
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (e.g., PBRM1) in the soluble fraction by Western blotting or other quantitative protein analysis methods.
-
-
Data Interpretation:
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
PBRM1-BD2-IN-4 cytotoxicity in non-target cell lines
Topic: PBRM1-BD2 Inhibitor Cytotoxicity in Non-Target Cell Lines
This technical support center provides guidance and resources for researchers investigating the cytotoxicity of PBRM1-BD2 inhibitors, with a focus on potential off-target effects. Please note that the compound "PBRM1-BD2-IN-4" does not appear in publicly available scientific literature. It is presumed this may be a typographical error, and this guide will refer to the well-characterized PBRM1-BD2 inhibitor, PBRM1-BD2-IN-2 , and other similar published compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PBRM1-BD2 inhibitors?
A1: PBRM1-BD2 inhibitors are a class of small molecules designed to selectively bind to the second bromodomain (BD2) of the Polybromo-1 (PBRM1) protein. PBRM1 is a key component of the PBAF chromatin remodeling complex.[1][2] By occupying the acetyl-lysine binding pocket of the bromodomain, these inhibitors disrupt the interaction of PBRM1 with acetylated histones, thereby modulating gene expression.[1] This can affect various cellular processes critical for cancer cell proliferation and survival.[1]
Q2: What are the known off-targets for PBRM1-BD2 inhibitors?
A2: While designed for selectivity, some PBRM1-BD2 inhibitors may exhibit binding to other bromodomains, particularly those with structural similarities. For instance, PBRM1-BD2-IN-2 has been shown to have some binding affinity for PBRM1-BD5, SMARCA2B, and SMARCA4, albeit at higher concentrations than for its primary target, PBRM1-BD2.[3]
Q3: What is the expected cytotoxic effect of PBRM1-BD2 inhibitors in PBRM1-dependent cancer cell lines?
A3: In cancer cell lines where PBRM1 is a known tumor promoter, such as certain prostate cancers, PBRM1-BD2 inhibitors have been shown to selectively inhibit cell growth.[3][4] For example, PBRM1-BD2-IN-2 has demonstrated growth inhibition in the LNCaP prostate cancer cell line.[3]
Q4: Is there any data on the cytotoxicity of PBRM1-BD2-IN-2 in non-target cell lines?
A4: Currently, there is limited publicly available data on the broad cytotoxicity of PBRM1-BD2-IN-2 across a wide range of non-target cell lines. Researchers are encouraged to perform their own cytotoxicity assays on cell lines relevant to their specific research questions.
Troubleshooting Guide
Issue 1: High variability in cytotoxicity assay results between replicates.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and practice consistent pipetting technique.
-
To minimize edge effects, avoid using the outer wells of the microplate for experimental samples; instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.[5]
-
Issue 2: No significant cytotoxicity observed even at high concentrations of the inhibitor.
-
Possible Cause: The chosen cell line may not be dependent on PBRM1 for survival, the inhibitor may have low potency in that specific cell type, or the incubation time may be too short.
-
Troubleshooting Steps:
-
Confirm the PBRM1 expression and dependency status of your cell line.
-
Extend the incubation time with the inhibitor (e.g., from 24 to 48 or 72 hours).
-
Include a positive control (a compound known to be toxic to the cell line) to ensure the assay is working correctly.
-
Issue 3: Formazan crystals (in MTT assay) are not fully dissolving.
-
Possible Cause: Insufficient volume or mixing of the solubilization solution.
-
Troubleshooting Steps:
-
Ensure the complete removal of media before adding the solubilizing agent (e.g., DMSO).
-
Increase the volume of the solubilization solution.
-
Place the plate on an orbital shaker for a few minutes to ensure complete dissolution of the formazan crystals.[6]
-
Quantitative Data
The following table summarizes the available binding affinity (Kd) and inhibitory concentration (IC50) data for selected PBRM1-BD2 inhibitors against their primary target and known off-targets. This data is crucial for understanding the selectivity profile of these compounds.
| Compound | Target | Kd (μM) | IC50 (μM) | Reference |
| PBRM1-BD2-IN-2 | PBRM1-BD2 | 9.3 | 1.0 | [3] |
| PBRM1-BD5 | 10.1 | - | [3] | |
| SMARCA2B | 18.4 | - | [3] | |
| SMARCA4 | 69 | - | [3] | |
| PBRM1-BD2-IN-5 | PBRM1-BD2 | 1.5 | 0.26 | [7] |
| PBRM1-BD5 | 3.9 | - | [7] | |
| PBRM1-BD2-IN-8 | PBRM1-BD2 | 4.4 | 0.16 | [8][9] |
| PBRM1-BD5 | 25 | - | [8][9] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells.[10]
Materials:
-
Cells of interest
-
Complete culture medium
-
PBRM1-BD2 inhibitor stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[5]
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.
-
Prepare serial dilutions of the PBRM1-BD2 inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at 490 nm using a microplate reader.[5]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by measuring the luminescence produced by the luciferase-mediated reaction.
Materials:
-
Cells of interest
-
Complete culture medium
-
PBRM1-BD2 inhibitor stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.
-
Treat cells with serial dilutions of the PBRM1-BD2 inhibitor as described in the MTT assay protocol.
-
Incubate for the desired time period.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Visualizations
PBRM1 Signaling Pathway and Inhibition
Caption: PBRM1-BD2 inhibitor mechanism of action.
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for assessing inhibitor cytotoxicity.
References
- 1. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mammalian SWI/SNF (BAF) complex - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. PBRM1-BD2-IN-5 - MedChem Express [bioscience.co.uk]
- 8. PBRM1-BD2-IN-8 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
troubleshooting PBRM1-BD2-IN-4 experimental variability
Note: "PBRM1-BD2-IN-4" is used as a representative name for a selective inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1). The data and guidance provided are based on publicly available information for similar research compounds such as PBRM1-BD2-IN-5 and PBRM1-BD2-IN-8.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that selectively targets the second bromodomain (BD2) of the PBRM1 protein.[1] PBRM1 is a key subunit of the PBAF chromatin remodeling complex.[2][3] Its bromodomains are responsible for recognizing acetylated lysine residues on histones, which is a critical step in chromatin remodeling and gene regulation.[1] By binding to PBRM1-BD2, the inhibitor prevents its engagement with acetylated histones, thereby disrupting the chromatin remodeling function of the PBAF complex and altering gene expression.[1]
Q2: What are the common experimental applications of this compound?
This compound is primarily used in cancer research, particularly in studies involving clear cell renal cell carcinoma (ccRCC) and prostate cancer, where PBRM1 is frequently mutated or plays a significant role.[1][3][4] Common applications include:
-
Investigating the role of PBRM1 in cancer cell proliferation and survival.
-
Studying the regulation of gene expression by the PBAF complex.
-
Validating PBRM1 as a therapeutic target.
-
Use in combination with other anti-cancer agents to explore synergistic effects.
Q3: How should I store and handle this compound?
For long-term storage, the powdered form of the inhibitor should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years.[4] Stock solutions prepared in a solvent like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected potency (High IC50 values)
| Potential Cause | Recommended Solution |
| Compound Degradation | Ensure the compound has been stored correctly and has not expired. Prepare fresh stock solutions.[4][5] |
| Solubility Issues | Verify that the compound is fully dissolved in the assay medium. Sonication or gentle heating may aid dissolution.[5][6] For cellular assays, ensure the final solvent concentration (e.g., DMSO) is not affecting cell viability. |
| Assay Conditions | The concentration of the PBRM1-BD2 protein in biochemical assays can affect the measured IC50. For instance, if the protein concentration is close to the inhibitor's IC50, it can lead to an underestimation of potency.[1] Consider optimizing the protein concentration. |
| Cell Line Variability | The effect of the inhibitor can be cell-context dependent.[1] Use cell lines with known PBRM1 dependency or expression levels for consistent results.[5] |
Issue 2: Poor Solubility
| Potential Cause | Recommended Solution |
| Incorrect Solvent | PBRM1-BD2 inhibitors are often soluble in DMSO.[4][6] For in vivo studies, co-solvents like PEG300, Tween-80, and saline are used to improve solubility.[5] |
| Precipitation in Aqueous Solutions | When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, the compound may precipitate. To avoid this, it is recommended to perform serial dilutions in DMSO first before adding to the aqueous solution.[6] Pre-warming the solutions to 37°C can also help prevent precipitation.[6] |
| Low Temperature | Solubility can decrease at lower temperatures. If precipitation occurs, gentle warming and sonication can be used to redissolve the compound.[6] |
Issue 3: Off-Target Effects
| Potential Cause | Recommended Solution |
| Binding to other Bromodomains | While designed to be selective for PBRM1-BD2, some off-target binding to other bromodomains, such as PBRM1-BD5 or bromodomains of SMARCA2 and SMARCA4, may occur at higher concentrations.[1][4] |
| Non-Specific Toxicity | At high concentrations, the inhibitor may exhibit cytotoxicity that is not related to its on-target activity.[1] |
| Experimental Controls | Include appropriate controls in your experiments, such as a structurally similar but inactive compound, or use techniques like siRNA/shRNA knockdown of PBRM1 to confirm that the observed phenotype is due to inhibition of the target.[5] |
Quantitative Data
The following table summarizes binding affinity (Kd) and inhibitory concentration (IC50) data for representative PBRM1-BD2 inhibitors.
| Compound | Target | Assay | Kd (μM) | IC50 (μM) | Reference |
| PBRM1-BD2-IN-5 | PBRM1-BD2 | - | 1.5 | 0.26 | [5] |
| PBRM1-BD5 | - | 3.9 | - | [5] | |
| PBRM1-BD2-IN-8 | PBRM1-BD2 | - | 4.4 | 0.16 | [4][7] |
| PBRM1-BD5 | - | 25 | - | [4][7] | |
| Compound 7 | PBRM1-BD2 | AlphaScreen | - | 0.2 ± 0.02 | [1] |
| PBRM1-BD2 | ITC | 0.7 | - | [1] | |
| PBRM1-BD5 | ITC | 0.35 | - | [1] | |
| SMARCA4 | ITC | 5.0 | - | [1] | |
| Compound 15 | PBRM1-BD2 | AlphaScreen | - | 0.2 ± 0.04 | [1] |
| Compound 16 | PBRM1-BD2 | AlphaScreen | - | 0.26 ± 0.04 | [1] |
Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homestead Assay)
This is a common biochemical assay to measure the binding of PBRM1-BD2 to an acetylated histone peptide and the inhibitory effect of a compound.
Materials:
-
Recombinant PBRM1-BD2 protein
-
Biotinylated histone H3 acetylated at lysine 14 (H3K14ac) peptide
-
Streptavidin-coated Donor beads
-
Anti-His-tag Acceptor beads
-
This compound
-
Assay buffer
Procedure:
-
Add PBRM1-BD2 protein, biotinylated H3K14ac peptide, and varying concentrations of this compound to a 384-well plate.
-
Incubate at room temperature to allow for binding.
-
Add a mixture of Streptavidin-coated Donor beads and anti-His-tag Acceptor beads.
-
Incubate in the dark at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader. A decrease in signal indicates inhibition of the protein-peptide interaction.
-
Calculate IC50 values from the dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd) of the inhibitor to the PBRM1-BD2 protein.
Materials:
-
Recombinant PBRM1-BD2 protein
-
This compound
-
ITC instrument
-
ITC buffer
Procedure:
-
Load the PBRM1-BD2 protein into the sample cell of the ITC instrument.
-
Load a concentrated solution of this compound into the injection syringe.
-
Perform a series of injections of the inhibitor into the protein solution.
-
The heat change upon binding is measured for each injection.
-
The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1]
Visualizations
Caption: PBRM1 Signaling Pathway and Inhibition.
Caption: A typical experimental workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PBRM1-BD2-IN-8 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 7. PBRM1-BD2-IN-8 - MedChem Express [bioscience.co.uk]
Technical Support Center: PBRM1-BD2-IN-4 Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for designing and troubleshooting experiments involving the PBRM1 bromodomain inhibitor, PBRM1-BD2-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is PBRM1 and why is it a target in drug discovery?
A1: PBRM1 (Polybromo-1), also known as BAF180, is a key subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, making DNA more or less accessible for transcription. PBRM1 contains six bromodomains, which are specialized protein modules that recognize and bind to acetylated lysine residues on histone proteins, a key mechanism for targeting the PBAF complex to specific genomic locations.[1][2][3] Mutations and loss of PBRM1 function are frequently observed in several cancers, most notably in clear cell renal cell carcinoma (ccRCC), where it is the second most frequently mutated gene after VHL.[4] This high frequency of alteration makes PBRM1 and its bromodomains an attractive target for therapeutic intervention.
Q2: What is this compound and what is its mechanism of action?
A2: this compound is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of PBRM1.[5] Its mechanism of action involves binding to the acetyl-lysine binding pocket of PBRM1-BD2, thereby preventing the bromodomain from recognizing its natural histone marks.[1] This inhibition disrupts the recruitment of the PBAF complex to specific chromatin loci, leading to alterations in gene expression that can impact cancer cell proliferation and survival.
Q3: What are the essential controls for any experiment using this compound?
A3: To ensure the rigor and reproducibility of your findings, it is critical to include a comprehensive set of controls. These can be categorized as genetic, chemical, and cellular controls.
-
Genetic Controls: These are used to confirm that the observed phenotype is a direct result of PBRM1 inhibition.
-
Chemical Controls: These controls help to distinguish on-target effects from non-specific or off-target effects of the compound.
-
Vehicle Control (e.g., DMSO): This is the most basic control and is essential for all experiments.
-
Inactive Analog: An ideal negative control is a molecule structurally similar to this compound that does not bind to PBRM1-BD2. While a specific inactive analog for this compound is not commercially available, using a structurally related but biologically inactive compound from the same chemical series, if available from the source of this compound, is recommended.
-
-
Cellular and Biophysical Controls: These are crucial for confirming that the inhibitor engages its target within the cellular context.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak phenotypic effect observed after this compound treatment. | Compound inactivity: The compound may have degraded. | Confirm the activity of a fresh batch of the inhibitor in a biochemical assay (e.g., AlphaScreen) if possible. |
| Low target expression: The cell line used may have low endogenous levels of PBRM1. | Verify PBRM1 expression levels by Western blot or qPCR in your cell line of choice. Select a cell line with robust PBRM1 expression. | |
| Insufficient target engagement: The concentration of the inhibitor may be too low, or the treatment time too short. | Perform a dose-response and time-course experiment. Confirm target engagement using CETSA or NanoBRET. | |
| Observed phenotype does not match PBRM1 knockdown phenotype. | Off-target effects: The inhibitor may be hitting other cellular targets. | Test the effect of the inhibitor in a PBRM1-knockout or PBRM1-deficient cell line. If the phenotype persists, it is likely an off-target effect. Perform a broader selectivity screen if possible. |
| Functional redundancy: Other PBRM1 bromodomains or other bromodomain-containing proteins may compensate for the inhibition of BD2. | Combine this compound treatment with siRNA targeting other PBRM1 bromodomains or related proteins to investigate redundancy. | |
| High background or inconsistent results in cellular assays. | Cell health and density: Inconsistent cell seeding or poor cell health can lead to variability. | Ensure consistent cell seeding densities and monitor cell health throughout the experiment. Perform a cytotoxicity assay to determine the optimal non-toxic concentration range for this compound.[10] |
| Assay-specific issues: The chosen assay may not be optimal for detecting the expected phenotype. | Refer to established protocols and consider orthogonal assays to confirm your findings. For example, if a proliferation assay shows no effect, consider a migration or gene expression assay. |
Detailed Experimental Protocols
Genetic Controls
1. PBRM1 Knockdown using siRNA
This protocol provides a general guideline for transiently knocking down PBRM1 expression in renal cell carcinoma cell lines like 786-O or ACHN.[6][7]
-
Materials:
-
PBRM1-targeting siRNA and non-targeting control siRNA.
-
Lipofectamine RNAiMAX or similar transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Appropriate cell culture medium and plates.
-
-
Procedure:
-
Seed cells to be 30-50% confluent at the time of transfection.
-
Dilute siRNA in Opti-MEM.
-
Dilute Lipofectamine RNAiMAX in Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate cells for 24-72 hours before proceeding with the experiment.
-
Validation: At the end of the incubation period, harvest a subset of cells to confirm PBRM1 knockdown by Western blot and/or qPCR.
-
2. PBRM1 Rescue/Overexpression
This protocol describes how to re-express PBRM1 in a PBRM1-deficient cell line (e.g., Caki-2) to rescue a phenotype.[4]
-
Materials:
-
PBRM1 expression plasmid (e.g., pCMV-PBRM1) and an empty vector control plasmid.
-
Transfection reagent suitable for plasmid DNA (e.g., Lipofectamine 3000).
-
Appropriate cell culture medium and plates.
-
-
Procedure:
-
Seed PBRM1-deficient cells to be 70-90% confluent at the time of transfection.
-
Dilute plasmid DNA in Opti-MEM.
-
Dilute transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate as per the manufacturer's instructions.
-
Add the DNA-lipid complexes to the cells.
-
Incubate cells for 48-72 hours to allow for PBRM1 expression.
-
Validation: Confirm PBRM1 expression by Western blot using an antibody against PBRM1 or a tag on the expressed protein.
-
Cellular Target Engagement Control
3. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that this compound binds to PBRM1 within intact cells by measuring changes in the thermal stability of the target protein.[8][9]
-
Materials:
-
Cells expressing endogenous PBRM1.
-
This compound and vehicle control (DMSO).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Lysis buffer (e.g., RIPA buffer).
-
Equipment for heating (e.g., PCR cycler), centrifugation, and Western blotting.
-
-
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Harvest and wash the cells with PBS containing protease inhibitors.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble PBRM1 at each temperature by Western blotting.
-
-
Expected Outcome: In the presence of this compound, the PBRM1 protein should be more resistant to heat-induced denaturation, resulting in a higher amount of soluble PBRM1 at elevated temperatures compared to the vehicle-treated control. This is visualized as a shift in the melting curve.
Quantitative Data Summary
| Assay | Parameter | This compound | Reference |
| Biochemical Assay (AlphaScreen) | IC₅₀ for PBRM1-BD2 | 0.2 µM | [5] |
| Biophysical Assay (Isothermal Titration Calorimetry) | K_d_ for PBRM1-BD2 | 5.5 µM | [5] |
| Biophysical Assay (Isothermal Titration Calorimetry) | K_d_ for PBRM1-BD5 | 11.1 µM | [5] |
| Selectivity | Selective over SMARCA2 and SMARCA4 bromodomains | [1] |
Visualizations
Caption: Workflow for recommended controls in this compound experiments.
Caption: Simplified signaling pathway of PBRM1 and the action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
Technical Support Center: Optimizing PBRM1-BD2-IN-4 Efficacy in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficacy of PBRM1-BD2 inhibitors, exemplified by compounds similar to PBRM1-BD2-IN-4, in their cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PBRM1 and its inhibitor this compound?
A: PBRM1 (Polybromo-1), also known as BAF180, is a key subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, making DNA more accessible for transcription. PBRM1 contains six bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histone tails.[2][3] The second bromodomain, BD2, is critical for the association of the PBAF complex with chromatin at specific gene promoters.[3][4][5]
This compound and similar inhibitors are small molecules designed to selectively bind to the PBRM1-BD2 pocket. By occupying this pocket, the inhibitor prevents PBRM1 from recognizing and binding to acetylated histones, thereby displacing the PBAF complex from its target sites on chromatin. This leads to alterations in gene expression and can affect various cellular processes, including cell growth, proliferation, and differentiation.[6]
Q2: What are the expected phenotypic outcomes of PBRM1-BD2 inhibition in cancer cells?
A: Inhibition of PBRM1-BD2 is expected to modulate the expression of genes regulated by the PBAF complex. In cancer cells where PBRM1 acts as a tumor promoter, such as certain prostate cancers, its inhibition can lead to decreased cell proliferation and growth.[6][7] Conversely, in cancers where PBRM1 is a tumor suppressor, like clear cell renal cell carcinoma (ccRCC), the functional consequences of inhibiting its residual activity would need to be carefully evaluated.[1][8][9] PBRM1 has been shown to influence key cancer-related signaling pathways, including the AKT-mTOR and NF-κB pathways.[8][10] Therefore, phenotypic outcomes of PBRM1-BD2 inhibition may include cell cycle arrest, apoptosis, and changes in cell migration.
Q3: What are common reasons for low efficacy of this compound in cell-based assays?
A: Several factors can contribute to the suboptimal performance of a small molecule inhibitor in a cellular context:
-
Poor Compound Solubility: The inhibitor may precipitate in aqueous culture media, reducing its effective concentration.
-
Low Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Assay-Specific Issues: The chosen assay may not be sensitive enough to detect the biological effects of the inhibitor, or the endpoint measured may not be appropriate.
-
Cell Line Specificity: The biological importance of PBRM1-BD2 may vary across different cell lines, leading to different sensitivities to inhibition.
-
Compound Degradation: The inhibitor may be unstable in the assay conditions or rapidly metabolized by the cells.
-
Off-Target Effects: At higher concentrations, the compound might interact with other proteins, leading to confounding results.[11]
Troubleshooting Guide
Problem 1: Low or no observable effect of this compound on cell viability or proliferation.
| Possible Cause | Suggested Solution |
| Inhibitor Inactivity | Verify the identity and purity of the compound using analytical methods like LC-MS and NMR. Confirm its activity in a biochemical assay (e.g., AlphaScreen) before proceeding with cell-based experiments. |
| Suboptimal Concentration | Perform a dose-response experiment over a wide range of concentrations (e.g., 0.1 nM to 100 µM) to determine the IC50 value. Inhibitors effective only at concentrations >10 µM may have non-specific effects.[11] |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration of treatment for observing a phenotypic effect. |
| Cell Line Insensitivity | Choose a cell line known to be dependent on PBRM1 function. For example, some prostate cancer cell lines show sensitivity to PBRM1 inhibition.[6][7] |
| Assay Insensitivity | Use a more sensitive assay. For proliferation, consider using a real-time cell analysis system or a colony formation assay in addition to standard endpoint viability assays. |
Problem 2: Inconsistent results between experimental replicates.
| Possible Cause | Suggested Solution |
| Poor Compound Solubility | Prepare a high-concentration stock solution in a suitable solvent like DMSO.[7] When diluting into aqueous media, ensure thorough mixing and avoid precipitation. Use freshly opened DMSO as it can be hygroscopic.[7] Consider using a formulation with solubility enhancers, if compatible with the assay. |
| Cell Culture Variability | Maintain consistent cell culture practices, including cell passage number, seeding density, and growth conditions. Ensure even distribution of cells when plating. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the inhibitor and other reagents. |
Problem 3: Discrepancy between biochemical and cellular assay results.
| Possible Cause | Suggested Solution |
| Low Cell Permeability | Assess the permeability of the compound using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, chemical modifications to the inhibitor scaffold may be necessary. |
| Compound Efflux | The inhibitor may be actively transported out of the cells by efflux pumps. This can be investigated using efflux pump inhibitors, although this can introduce confounding variables. |
| Target Engagement Issues | Confirm that the inhibitor is reaching and binding to PBRM1 within the cell. This can be assessed using techniques like the Cellular Thermal Shift Assay (CETSA). |
| Serum Protein Binding | Components in the fetal bovine serum (FBS) used in cell culture media can bind to the inhibitor, reducing its free concentration. Consider reducing the FBS percentage during the treatment period, if tolerated by the cells. |
Quantitative Data Summary
The following tables summarize the reported in vitro potency of PBRM1-BD2 inhibitors similar to this compound.
Table 1: Biochemical Assay Data for PBRM1-BD2 Inhibitors
| Compound | Assay Type | Target | IC50 (µM) | Kd (µM) |
| PBRM1-BD2-IN-5 | AlphaScreen | PBRM1-BD2 | 0.26 | 1.5 |
| PBRM1-BD2-IN-8 | - | PBRM1-BD2 | 0.16 | 4.4 |
| Compound 7 (unselective) | AlphaScreen | PBRM1-BD2 | 0.2 | 0.7 |
Data compiled from multiple sources.[4][7][12][13]
Table 2: Cell-Based Assay Data for PBRM1-BD2 Inhibitors
| Compound | Cell Line | Assay Type | IC50 (µM) | Incubation Time |
| PBRM1-BD2-IN-8 | LNCaP (Prostate Cancer) | Cell Growth | ~9 | 48 hours |
| PBRM1-BD2-IN-5 | LNCaP (Prostate Cancer) | Cell Growth | - | 5 days |
Data compiled from multiple sources.[7][12]
Experimental Protocols
Protocol 1: Cell Viability Assay using a Resazurin-based Reagent
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is recommended to prepare a 2X stock of the final concentrations.
-
Treatment: Remove the old medium from the cells and add the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Reagent Addition: Add the resazurin-based viability reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting to Assess Downstream Target Modulation
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[14]
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a downstream target of the PBRM1-regulated pathway (e.g., phosphorylated forms of AKT or mTOR pathway components) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: PBRM1-BD2 signaling and mechanism of inhibition.
Caption: Troubleshooting workflow for low inhibitor efficacy.
Caption: Experimental workflow for a cell viability assay.
References
- 1. Mutational Analysis of PBRM1 and Significance of PBRM1 Mutation in Anti-PD-1 Immunotherapy of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian SWI/SNF (BAF) complex - Wikipedia [en.wikipedia.org]
- 3. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PBRM1 deficiency oncogenic addiction is associated with activated AKT–mTOR signalling and aerobic glycolysis in clear cell renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.biomol.com [resources.biomol.com]
- 12. glpbio.com [glpbio.com]
- 13. molnova.com [molnova.com]
- 14. PBRM1 directs PBAF to pericentromeres and protects centromere integrity - PMC [pmc.ncbi.nlm.nih.gov]
challenges with PBRM1-BD2-IN-4 in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PBRM1-BD2-IN-4 in long-term studies. The information is designed to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the potency of this compound over the course of our multi-week cell culture experiment. What could be the cause?
Several factors could contribute to a perceived loss of potency in long-term studies:
-
Compound Stability: this compound, like many small molecules, may have a limited half-life in aqueous culture media. It could be susceptible to hydrolysis or metabolism by cellular enzymes, leading to a lower effective concentration over time.
-
Cellular Efflux: Cells may upregulate efflux pumps (e.g., P-glycoprotein) over time, actively removing the inhibitor from the cytoplasm.
-
Target Protein Dynamics: The expression level of PBRM1 itself might change during prolonged treatment, potentially requiring a higher concentration of the inhibitor to achieve the same biological effect.
-
Compound Adsorption: The inhibitor may adsorb to the plastic of the cell culture vessels, reducing its bioavailable concentration.
Q2: Are there known off-target effects of this compound that might become more pronounced in long-term studies?
While this compound is designed for selectivity, prolonged exposure could lead to the emergence of off-target effects. Bromodomains of other proteins, particularly those within the same family (like SMARCA2 and SMARCA4), are potential off-targets.[1] Long-term inhibition of these could lead to unintended phenotypic changes. It is also known that some PBRM1 bromodomains can associate with RNA, and it is a possibility that the inhibitor could interfere with these interactions.[2][3]
Q3: We are having issues with the solubility of this compound when preparing stock solutions for our long-term in vivo studies. What do you recommend?
Solubility can be a significant challenge for many small molecule inhibitors.[1][4] Here are a few suggestions:
-
Solvent Choice: Ensure you are using an appropriate solvent for the initial stock solution, such as DMSO. For final dilutions into aqueous buffers for in vivo use, consider formulation vehicles like cyclodextrins or PEG to improve solubility and stability.
-
Sonication and Warming: Gentle sonication and warming of the solution can help dissolve the compound. However, be cautious with temperature to avoid degradation.
-
Fresh Preparations: For long-term studies, it is advisable to prepare fresh dilutions from a concentrated stock solution just before each administration to minimize precipitation.
Q4: What is the expected mechanism of action for this compound, and how does it impact PBRM1 function?
This compound is a selective inhibitor of the second bromodomain (BD2) of the PBRM1 protein. PBRM1 is a subunit of the PBAF chromatin remodeling complex.[3][5][6] The bromodomains of PBRM1 are responsible for recognizing and binding to acetylated lysine residues on histone tails, which is a crucial step for tethering the PBAF complex to specific chromatin regions.[7] By blocking the function of BD2, this compound is expected to disrupt the localization and function of the PBAF complex, thereby affecting gene expression and cellular processes regulated by PBAF, such as cell proliferation and DNA repair.[2][7]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cellular Assays
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Line Instability | Perform regular authentication of your cell line. Passage number can affect cellular responses, so use cells within a consistent and low passage range. |
| Variable Cell Density | Seed cells at a consistent density for all experiments, as this can influence the effective inhibitor concentration per cell. |
| Assay-Specific Issues | If using a bead-based assay like AlphaScreen, be aware that some compounds can interfere with the assay technology itself.[1] Validate findings with an orthogonal assay, such as a Cellular Thermal Shift Assay (CETSA). |
Issue 2: Unexpected Toxicity in in vivo Models
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | Conduct a broad profiling of the inhibitor against a panel of kinases and other bromodomains to identify potential off-targets. |
| Pharmacokinetic Properties | Characterize the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion (ADME). Poor pharmacokinetic properties can lead to high, toxic concentrations in certain tissues. |
| Vehicle-Related Toxicity | Run a control group that receives only the vehicle used to deliver the inhibitor to ensure that the observed toxicity is not due to the formulation itself. |
| Metabolite Toxicity | Investigate the metabolites of this compound, as they may have their own biological activities and toxicities. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify the engagement of this compound with its target protein, PBRM1, in a cellular context.[8][9][10][11][12]
Materials:
-
Cells expressing PBRM1
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and with DMSO as a vehicle control for 1-2 hours.
-
Harvesting: Harvest the cells by scraping and wash them with ice-cold PBS.
-
Heating: Resuspend the cell pellets in PBS and aliquot them into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).[8]
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatants, which contain the soluble protein fraction. Analyze the amount of soluble PBRM1 at each temperature by Western blotting using a PBRM1-specific antibody.
-
Data Analysis: A positive target engagement will result in a thermal stabilization of PBRM1 in the inhibitor-treated samples compared to the vehicle control, meaning more PBRM1 will remain in the soluble fraction at higher temperatures.
Immunoprecipitation-Western Blot (IP-WB)
This protocol can be used to assess the impact of this compound on the interaction of PBRM1 with other proteins in the PBAF complex.
Materials:
-
Treated and untreated cell lysates
-
PBRM1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blotting (e.g., against other PBAF subunits)
Procedure:
-
Lysate Preparation: Prepare nuclear extracts from cells treated with this compound or vehicle.
-
Immunoprecipitation: Incubate the nuclear extracts with an anti-PBRM1 antibody overnight at 4°C.
-
Bead Binding: Add Protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against other PBAF complex subunits (e.g., SMARCA4, ARID2) to see if the inhibitor has disrupted these interactions.
Quantitative Data Summary
The following tables represent hypothetical data for this compound to illustrate the kind of information researchers should generate.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 (nM) |
| PBRM1-BD2 | 15 |
| PBRM1-BD4 | >10,000 |
| BRD4(1) | >10,000 |
| SMARCA2 | >5,000 |
| SMARCA4 | >5,000 |
Table 2: Cellular Activity
| Assay | Cell Line | EC50 (nM) |
| PBRM1 Target Engagement (CETSA) | Caki-2 | 150 |
| Anti-proliferation | Caki-2 | 500 |
| Apoptosis Induction | Caki-2 | >2,000 |
Visualizations
Caption: this compound inhibits the binding of PBRM1's BD2 to acetylated histones.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Improving the solubility of anti-LINGO-1 monoclonal antibody Li33 by isotype switching and targeted mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 10. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
PBRM1-BD2-IN-4 degradation and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PBRM1-BD2-IN-4. The information provided is based on data available for closely related PBRM1 bromodomain 2 (BD2) inhibitors, such as PBRM1-BD2-IN-8 and PBRM1-BD2-IN-5, and should be considered as a general guideline.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Based on data for analogous compounds, the following conditions are recommended:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is commonly used for this class of inhibitors.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. Note: Hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened DMSO.[1]
-
To aid dissolution, vortex the solution and, if necessary, use sonication or gentle warming (e.g., 37°C water bath).[2][3]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][2][4]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur, especially when diluting the DMSO stock solution into aqueous buffers or cell culture media. Here are some steps to address this:
-
Sonication: Use a bath sonicator to help redissolve the compound.[3]
-
Warming: Gently warm the solution (e.g., to 37°C) to increase solubility.
-
Solvent Ratio: For in vivo studies, a co-solvent system may be necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[4]
-
Fresh Preparation: For working solutions, especially for in vivo experiments, it is highly recommended to prepare them fresh on the day of use.[1][4]
Q4: What is the mechanism of action of this compound?
A4: this compound is a PBRM1 bromodomain inhibitor. PBRM1 is a subunit of the PBAF chromatin remodeling complex.[5][6][7] The bromodomains of PBRM1, particularly BD2 and BD4, are responsible for recognizing and binding to acetylated lysine residues on histone tails.[5][7][8] By binding to the BD2 domain, this compound prevents the interaction of PBRM1 with acetylated histones, which in turn disrupts the chromatin remodeling activity of the PBAF complex.[9] This can affect gene expression and cellular processes that are critical for the survival and proliferation of certain cancer cells.[9]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound | Ensure the compound has been stored correctly. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incomplete dissolution | Visually inspect the working solution for any precipitate. If present, try sonicating or gently warming the solution. Consider preparing a fresh dilution. |
| Cell line variability | The effect of PBRM1 inhibitors can be cell-line dependent.[1][4] Confirm the expression and dependency of your cell line on PBRM1. |
| Interaction with media components | Some components of cell culture media can interact with small molecules. Test the stability of the compound in your specific media over the time course of the experiment. |
Issue 2: Low solubility in aqueous solutions for biochemical assays.
| Possible Cause | Troubleshooting Step |
| Hydrophobic nature of the compound | Increase the percentage of DMSO in the final assay buffer, ensuring it does not exceed a concentration that affects the assay's performance. |
| Precipitation upon dilution | Prepare intermediate dilutions in DMSO before the final dilution into the aqueous buffer.[3] |
| Buffer composition | Test different buffer conditions (e.g., pH, salt concentration) to see if they improve solubility. |
Experimental Protocols
Protocol 1: AlphaScreen Assay for PBRM1-BD2 Inhibition
This protocol is adapted from methodologies used for similar PBRM1 bromodomain inhibitors.[10]
Objective: To determine the IC50 value of this compound for the inhibition of the PBRM1-BD2 interaction with an acetylated histone peptide.
Materials:
-
His-tagged PBRM1-BD2 protein
-
Biotinylated histone H3 peptide acetylated at lysine 14 (H3K14ac)
-
Streptavidin-coated Donor beads
-
Ni-NTA-coated Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
This compound serially diluted in DMSO
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the this compound dilutions to the wells.
-
Add the His-tagged PBRM1-BD2 protein to the wells to a final concentration of ~0.2 µM.[10]
-
Add the biotinylated H3K14ac peptide.
-
Incubate for 15 minutes at room temperature.
-
Add the Ni-NTA Acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Add the Streptavidin Donor beads and incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the IC50 value from the dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PBRM1-BD2-IN-8 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. PBRM1 BD2 and BD4 associate with RNA to facilitate chromatin association [ouci.dntb.gov.ua]
- 7. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are PBRM1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PBRM1 Bromodomain Inhibitors: Featuring PBRM1-BD2-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PBRM1 bromodomain inhibitors, with a special focus on PBRM1-BD2-IN-4. It is designed to offer an objective overview of the performance of these inhibitors, supported by available experimental data, to aid in the selection of appropriate chemical probes for research and drug discovery efforts.
Introduction to PBRM1
Polybromo-1 (PBRM1), also known as BAF180, is a key subunit of the PBAF (Polybromo-associated BRG1-associated factor) chromatin remodeling complex, a member of the SWI/SNF family of complexes.[1] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, making DNA more accessible for transcription. PBRM1 is characterized by the presence of six bromodomains (BD1-BD6), which are protein modules that recognize and bind to acetylated lysine residues on histone tails. This interaction is critical for targeting the PBAF complex to specific genomic regions.
Mutations and loss of function of PBRM1 are frequently observed in several types of cancer, most notably in clear cell renal cell carcinoma (ccRCC), where it is the second most frequently mutated gene.[2] This has established PBRM1 as a tumor suppressor and a promising target for cancer therapy. Small molecule inhibitors targeting the bromodomains of PBRM1 can disrupt the interaction of the PBAF complex with chromatin, thereby modulating gene expression and inhibiting the growth of cancer cells dependent on this interaction. This guide will delve into a comparison of several such inhibitors.
PBRM1 Signaling and Inhibitor Mechanism of Action
The PBRM1 subunit, through its bromodomains, recognizes acetylated histones, tethering the PBAF complex to chromatin. This action facilitates chromatin remodeling, influencing gene transcription. PBRM1 inhibitors competitively bind to the acetyl-lysine binding pocket of the bromodomains, preventing their engagement with histones and disrupting PBAF-mediated gene regulation.
References
Validating PBRM1-BD2-IN-4 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PBRM1-BD2-IN-4 and its alternatives for validating target engagement in cellular assays. We present a detailed overview of experimental protocols and quantitative data to aid in the selection of the most suitable compound for your research needs.
Introduction to PBRM1 and its Role as a Drug Target
Polybromo-1 (PBRM1), a key component of the PBAF chromatin remodeling complex, plays a crucial role in regulating gene expression.[1] PBRM1 contains six bromodomains, which are protein modules that recognize acetylated lysine residues on histones, thereby tethering the PBAF complex to chromatin. The second bromodomain of PBRM1 (BD2) is critical for this interaction and has emerged as a promising target for therapeutic intervention in various cancers, including renal cell carcinoma.[2][3] Inhibitors targeting PBRM1-BD2 can disrupt the chromatin remodeling function of the PBAF complex, leading to downstream effects on cell proliferation and survival.[1] Validating that a small molecule inhibitor engages PBRM1-BD2 within a cellular context is a critical step in drug development.
Comparison of PBRM1-BD2 Inhibitors
This section compares the performance of this compound with other commercially available or well-characterized inhibitors. The data presented below is a summary of biochemical and cellular assays.
| Compound | Biochemical IC50 (PBRM1-BD2) | Binding Affinity (Kd) (PBRM1-BD2) | Cellular Growth Inhibition IC50 | Cellular Target Engagement EC50 | Selectivity Profile |
| This compound | 0.2 µM (AlphaScreen)[3] | 5.5 µM | Data not publicly available | Data not publicly available | Selective over SMARCA2/4[2] |
| PBRM1-BD2-IN-2 | 1.0 µM (AlphaScreen) | 9.3 µM | ~9 µM (LNCaP cells)[3] | Data not publicly available | Binds PBRM1-BD5, SMARCA2B, SMARCA4[3] |
| PBRM1-BD2-IN-5 | 0.26 µM (AlphaScreen) | 1.5 µM | ~9 µM (LNCaP cells)[3] | Data not publicly available | Selective over SMARCA2/4[2] |
| PB16 | 0.16 µM (AlphaScreen) | 4.4 µM | ~9 µM (LNCaP cells) | Data not publicly available | Selective over other bromodomain subfamilies[2] |
| GNE-235 | Data not publicly available | 0.28 µM | Data not publicly available | Data not publicly available | Selective for PBRM1-BD2[4] |
Key Experimental Methodologies for Target Engagement Validation
Several robust methods are available to confirm and quantify the interaction of an inhibitor with its target protein within a cellular environment.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Principle: This bead-based immunoassay measures the displacement of a biotinylated ligand from a tagged protein. When the protein and ligand are in close proximity, donor and acceptor beads generate a chemiluminescent signal. An inhibitor that binds to the protein disrupts this interaction, leading to a decrease in signal.[5]
Detailed Protocol: A detailed protocol for a BRD4 bromodomain inhibitor screening assay, which can be adapted for PBRM1-BD2, is available from AMSBIO. --INVALID-LINK-- A general protocol is as follows:
-
Master Mix Preparation: Prepare a master mix containing 3x BRD Homogeneous Assay Buffer, the biotinylated PBRM1 ligand, and water.
-
Protein Preparation: Thaw the GST-tagged PBRM1-BD2 protein on ice and dilute it in 1x BRD Homogeneous Assay Buffer.
-
Assay Plate Setup: Add the master mix to the wells of a 384-well plate. Add the test inhibitor or vehicle control.
-
Reaction Initiation: Add the diluted PBRM1-BD2 protein to initiate the binding reaction. Incubate for 30 minutes at room temperature.
-
Bead Addition: Add AlphaLISA Glutathione Acceptor beads, incubate for 60 minutes. Then, add Streptavidin-Donor beads and incubate for 60 minutes in the dark.
-
Signal Detection: Read the AlphaScreen signal on a compatible plate reader.
NanoBRET™ Target Engagement Assay
Principle: This live-cell assay measures the binding of a small molecule to a target protein by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-fused target protein and a cell-permeable fluorescent tracer. A test compound that binds to the target will compete with the tracer, resulting in a decrease in the BRET signal.[6][7]
Detailed Protocol: A detailed protocol for the NanoBRET™ Target Engagement Intracellular Kinase Assay can be found on the Promega website and adapted for bromodomains.[8] A general workflow is as follows:
-
Cell Preparation: Seed HEK293 cells into a 96-well plate and transfect with a plasmid encoding the NanoLuc®-PBRM1-BD2 fusion protein.
-
Compound Addition: The following day, add serial dilutions of the test compound to the cells.
-
Tracer and Substrate Addition: Add the NanoBRET™ tracer and the Nano-Glo® substrate to the wells.
-
Signal Measurement: Incubate for 2 hours at 37°C and 5% CO2. Measure the donor (450 nm) and acceptor (610 nm) emission signals using a BRET-compatible plate reader. The BRET ratio is calculated as the acceptor emission divided by the donor emission.[6]
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation. In this assay, cells are treated with a compound and then heated. The amount of soluble target protein remaining after heat treatment is quantified. An increase in the melting temperature (Tm) of the protein in the presence of the compound indicates target engagement.[9]
Detailed Protocol: A detailed protocol for CETSA can be found in various publications.[9] A general protocol is as follows:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Protein Quantification: Separate the soluble fraction by centrifugation and quantify the amount of soluble PBRM1 protein by Western blotting or other quantitative methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates stabilization and target engagement.
Visualizing Pathways and Workflows
To better understand the context of PBRM1-BD2 inhibition and the experimental procedures, the following diagrams were generated using Graphviz.
Caption: PBRM1 in the PBAF complex binds to acetylated histones, leading to chromatin remodeling.
Caption: A typical workflow for validating the target engagement of a small molecule inhibitor.
Caption: A logical diagram illustrating the key parameters for comparing PBRM1-BD2 inhibitors.
References
- 1. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
- 7. protocols.io [protocols.io]
- 8. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of PBRM1-BD2 Inhibitors: A Selectivity Profile Guide
This guide provides a comparative analysis of the selectivity profiles of various small molecule inhibitors targeting the second bromodomain (BD2) of Polybromo-1 (PBRM1). PBRM1 is a key component of the PBAF chromatin remodeling complex, and its bromodomains play a crucial role in recognizing acetylated lysine residues on histones, thereby directing the complex to specific genomic locations.[1][2] The development of selective PBRM1 inhibitors is of significant interest for researchers in oncology and epigenetics due to the frequent mutation of PBRM1 in various cancers, including clear cell renal cell carcinoma.[1][2]
Inhibitor Selectivity Profiles
The following table summarizes the binding affinities and inhibitory concentrations of several PBRM1-BD2 inhibitors against a panel of bromodomain-containing proteins. The data highlights the selectivity of these compounds for PBRM1 bromodomains over other related bromodomains, particularly those within the same family.
| Compound | Target Bromodomain | Kd (μM) | IC50 (μM) |
| PBRM1-BD2-IN-2 | PBRM1-BD2 | 9.3 | 1.0 |
| PBRM1-BD5 | 10.1 | - | |
| SMARCA2B | 18.4 | - | |
| SMARCA4 | 69 | - | |
| PBRM1-BD2-IN-5 (Compound 16) | PBRM1-BD2 | 1.5 | 0.26 |
| PBRM1-BD5 | 3.9 | - | |
| SMARCA2B | No Detectable Binding | - | |
| SMARCA4 | No Detectable Binding | - | |
| PBRM1-BD2-IN-8 (Compound 34) | PBRM1-BD2 | 4.4 | 0.16 |
| PBRM1-BD5 | 25 | - |
Kd: Dissociation constant, a measure of binding affinity (lower value indicates higher affinity). IC50: Half-maximal inhibitory concentration, a measure of potency (lower value indicates higher potency). Data sourced from multiple references.[1][3][4][5]
Experimental Methodologies
The data presented in this guide were generated using the following biophysical and biochemical assays:
Isothermal Titration Calorimetry (ITC): ITC was employed to determine the dissociation constants (Kd) of the inhibitors.[1] This technique directly measures the heat released or absorbed during the binding event between the inhibitor and the target bromodomain, allowing for the accurate determination of binding affinity. In a typical experiment, a solution of the inhibitor is titrated into a solution containing the purified bromodomain protein, and the resulting heat changes are measured to calculate the binding parameters.[1]
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): The IC50 values were determined using the AlphaScreen assay.[1] This bead-based assay measures the ability of an inhibitor to disrupt the interaction between the PBRM1-BD2 and an acetylated histone peptide. The assay involves donor and acceptor beads that are brought into proximity when the protein-peptide interaction occurs, generating a chemiluminescent signal. The addition of an inhibitor disrupts this interaction, leading to a decrease in the signal, which is used to calculate the IC50 value.[1]
Differential Scanning Fluorimetry (DSF): DSF was utilized to assess the thermal stabilization of the bromodomain upon inhibitor binding.[1] This method measures the change in the melting temperature (ΔTm) of the protein in the presence of a ligand. An increase in the melting temperature indicates that the inhibitor is binding to and stabilizing the protein. The selectivity of the inhibitors can be assessed by screening them against a panel of different bromodomains.[1]
PBRM1 in Chromatin Remodeling
PBRM1 is an integral subunit of the PBAF (Polybromo- and BRG1-associated factors) complex, a member of the SWI/SNF family of ATP-dependent chromatin remodelers.[1] The six bromodomains of PBRM1 are critical for targeting the PBAF complex to acetylated histones, thereby influencing chromatin structure and gene expression.[1][2] The following diagram illustrates the role of PBRM1 in the PBAF complex and its interaction with chromatin.
Caption: Role of PBRM1 and its bromodomains within the PBAF chromatin remodeling complex.
This guide provides a snapshot of the selectivity profiles for a selection of PBRM1-BD2 inhibitors based on publicly available data. Researchers are encouraged to consult the primary literature for more detailed information and to perform their own in-house assays for direct comparison of compounds.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PBRM1 bromodomains variably influence nucleosome interactions and cellular function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
PBRM1-BD2-IN-4 vs. PBRM1 Knockout: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key methods for studying the function of Polybromo-1 (PBRM1), a critical subunit of the PBAF chromatin remodeling complex frequently mutated in cancer: the chemical probe PBRM1-BD2-IN-4 and genetic PBRM1 knockout . While direct comparative studies are limited, this document synthesizes available experimental data to offer an objective overview of their respective efficacy and cellular effects.
Executive Summary
PBRM1 plays a crucial role in maintaining chromatin structure and regulating gene expression. Its disruption, either through chemical inhibition of its bromodomains or complete genetic knockout, offers valuable insights into its function and potential as a therapeutic target. This compound is a selective inhibitor targeting the second bromodomain (BD2) of PBRM1, crucial for its chromatin association. In contrast, PBRM1 knockout results in the complete loss of the PBRM1 protein, leading to broader and potentially more complex downstream consequences. This guide will delve into the quantitative differences in their effects on cellular processes, gene expression, and associated signaling pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and PBRM1 knockout from various studies. It is important to note that the data are compiled from different experimental systems and cell lines, and direct comparisons should be made with caution.
Table 1: Efficacy and Potency of this compound
| Parameter | Value | Cell Line / System | Reference |
| Binding Affinity (Kd) for PBRM1-BD2 | 1.5 ± 0.9 μM | Isothermal Titration Calorimetry | [1] |
| IC50 for PBRM1-BD2 Inhibition | 0.26 ± 0.04 μM | AlphaScreen Assay | [1] |
| Cell Viability (IC50) | ~5 μM | LNCaP (PBRM1-dependent prostate cancer) | [1] |
Table 2: Phenotypic Effects of PBRM1 Knockout/Knockdown
| Phenotype | Quantitative Effect | Cell Line | Reference |
| Cell Proliferation | Increased colony formation in soft agar | 786-O, ACHN (ccRCC) | [2] |
| Increased tumor growth in xenograft models | 786-O (ccRCC) | [2][3] | |
| Cell Migration & Invasion | Increased migration and invasion | ACHN (ccRCC) | [4] |
| Gene Expression (ALDH1A1) | ~50% increase in ALDEFLUOR-positive population | 786-O (ccRCC) | [2] |
| Immune Cell Infiltration | Significantly lower CD3, CD4, CD8 T-cells | Murine Renca tumors | [5] |
Signaling Pathways and Experimental Workflows
PBRM1-Mediated Signaling Pathways
Loss of PBRM1 function, either through inhibition or knockout, has been shown to impact several key signaling pathways. The following diagrams illustrate these pathways.
Caption: PBRM1's role in the NF-κB signaling pathway.
Caption: PBRM1's involvement in the IFNγ signaling pathway.
Experimental Workflow: PBRM1 Knockout
The generation of PBRM1 knockout cell lines is a fundamental technique to study its function. The following diagram outlines a typical workflow using CRISPR-Cas9 technology.
Caption: Workflow for generating PBRM1 knockout cell lines.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols cited in this guide.
PBRM1 Knockout using CRISPR-Cas9
-
Cell Line: 786-O (human clear cell renal cell carcinoma)
-
Method: Lentiviral delivery of Cas9 and PBRM1-targeting single guide RNAs (sgRNAs).
-
Protocol:
-
Design and clone two independent, non-overlapping sgRNAs targeting PBRM1 into a lentiviral vector co-expressing Cas9 and a selectable marker (e.g., puromycin resistance).
-
Produce lentiviral particles in a packaging cell line (e.g., HEK293T).
-
Transduce 786-O cells with the lentiviral particles.
-
Select for successfully transduced cells by treating with puromycin.
-
Isolate single-cell clones by limiting dilution.
-
Expand clonal populations and validate PBRM1 knockout by Western blot analysis and Sanger sequencing of the targeted genomic region.[3]
-
Cell Proliferation Assay (Soft Agar)
-
Objective: To assess anchorage-independent growth, a hallmark of tumorigenicity.
-
Protocol:
-
Prepare a base layer of 1% agar in complete medium in 6-well plates.
-
Resuspend PBRM1 knockout and control cells in complete medium containing 0.7% agar.
-
Plate the cell suspension on top of the base layer.
-
Incubate for 2-3 weeks to allow for colony formation.
-
Stain colonies with crystal violet and count them.[2]
-
RNA-Sequencing (RNA-seq)
-
Objective: To profile genome-wide gene expression changes following PBRM1 knockout.
-
Protocol:
-
Isolate total RNA from PBRM1 knockout and control cells.
-
Perform poly(A) selection to enrich for mRNA.
-
Construct sequencing libraries using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit).
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Align reads to the human reference genome and perform differential gene expression analysis.[6]
-
Conclusion
Both this compound and PBRM1 knockout are powerful tools for dissecting the multifaceted roles of PBRM1. This compound offers a reversible and titratable method to probe the function of a specific bromodomain, providing insights into its druggability. PBRM1 knockout, on the other hand, provides a model for the complete loss of protein function, which is highly relevant to the genetic alterations observed in many cancers.
The choice between these two approaches will depend on the specific research question. For studying the acute effects of PBRM1 inhibition and exploring its therapeutic potential, this compound is an invaluable tool. For understanding the long-term consequences of PBRM1 loss and its role in tumor development and maintenance, PBRM1 knockout models are indispensable. Future studies employing both methodologies in parallel within the same experimental system will be crucial for a more direct and comprehensive comparison of their efficacy and for elucidating the precise contributions of different PBRM1 domains to its overall function.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of PBRM1 alters promoter histone modifications and activates ALDH1A1 to drive renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway | PLOS One [journals.plos.org]
- 5. PBRM1 loss defines a nonimmunogenic tumor phenotype associated with checkpoint inhibitor resistance in renal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide: Unraveling the Effects of PBRM1-BD2-IN-4 and PBRM1 siRNA
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Research Tools for Studying PBRM1 Function.
Polybromo-1 (PBRM1), a central component of the PBAF chromatin remodeling complex, is a critical regulator of gene expression and a frequently mutated tumor suppressor in various cancers, most notably clear cell renal cell carcinoma (ccRCC). Understanding its function is paramount for developing novel therapeutic strategies. Two powerful tools to investigate PBRM1's role are small molecule inhibitors and RNA interference (RNAi). This guide provides a detailed comparison of a specific PBRM1 bromodomain 2 inhibitor, PBRM1-BD2-IN-4, and the widely used siRNA-mediated knockdown approach.
Mechanism of Action: A Tale of Two Approaches
This compound and PBRM1 siRNA both aim to disrupt PBRM1 function, but they achieve this through fundamentally different mechanisms.
This compound is a potent and selective small molecule inhibitor that targets the second bromodomain (BD2) of the PBRM1 protein.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby tethering the PBAF complex to specific chromatin regions to regulate gene expression. By competitively binding to the BD2 pocket, this compound prevents this interaction, effectively displacing the PBAF complex from its target sites and inhibiting its chromatin remodeling activity.
PBRM1 siRNA (small interfering RNA) operates at the post-transcriptional level. These short, double-stranded RNA molecules are designed to be complementary to the messenger RNA (mRNA) sequence of the PBRM1 gene. Upon introduction into a cell, the siRNA duplex is recognized by the RNA-induced silencing complex (RISC). The RISC complex then unwinds the siRNA and uses one strand as a guide to find and cleave the target PBRM1 mRNA. This targeted degradation of the mRNA prevents its translation into the PBRM1 protein, leading to a significant reduction in the total cellular levels of PBRM1.
References
Exploiting PBRM1 Deficiency: A Comparative Analysis of Synthetic Lethal Inhibitors in Renal Cancer Models
A strategic guide for researchers and drug developers on targeting PBRM1-mutant renal cell carcinoma. This document outlines a comparative analysis of therapeutic agents that exhibit synthetic lethality with the loss of PBRM1 function, a common mutation in clear cell renal cell carcinoma.
The inactivation of the Polybromo 1 (PBRM1) gene, a key component of the SWI/SNF chromatin remodeling complex, is a frequent event in clear cell renal cell carcinoma (ccRCC), occurring in approximately 40% of cases.[1][2] As PBRM1 itself is a tumor suppressor, therapeutic strategies have shifted from direct inhibition to exploiting the vulnerabilities created by its absence. This has led to the identification of several classes of inhibitors that demonstrate synthetic lethality with PBRM1 deficiency, offering promising avenues for targeted cancer therapy.
This guide provides a comparative overview of the preclinical efficacy of four major classes of these inhibitors: PARP inhibitors, DNMT inhibitors, MCL1 inhibitors, and CDK9 inhibitors. The data presented is collated from various studies employing renal cancer models with engineered PBRM1 loss.
Comparative Efficacy of Inhibitor Classes
The following tables summarize the in vitro and in vivo efficacy of different inhibitor classes in PBRM1-deficient versus PBRM1-proficient renal cancer models.
In Vitro Sensitivity
| Inhibitor Class | Specific Inhibitor(s) | Renal Cancer Cell Line(s) | PBRM1 Status | Key Finding | Reference(s) |
| PARP Inhibitors | Talazoparib, Rucaparib, Olaparib | 786-O, H1299, U2OS | Knockout (KO) vs. Wild-Type (WT) | PBRM1-KO cells are 10 to 100 times more sensitive to PARP inhibitors than PBRM1-WT cells.[3] | [3][4] |
| DNMT Inhibitors | 5-Fluoro-2'-deoxycytidine (Fdcyd) | 786-O | Knockout (KO) vs. Wild-Type (WT) | Fdcyd selectively inhibits the growth of PBRM1-deficient tumor cells.[5][6] | [5][6] |
| MCL1 Inhibitors | PRT1419 | ccRCC cell line panel | Mutant vs. Wild-Type (WT) | PBRM1-mutant ccRCC cell lines show increased dependency on MCL1 and sensitivity to PRT1419.[7][8] | [7][8] |
| CDK9 Inhibitors | PRT2527 | A498 | Knockout (KO) vs. Wild-Type (WT) | Transient inhibition with PRT2527 effectively inhibits spheroid growth and induces apoptosis in PBRM1-KO cells.[9] | [9] |
In Vivo Tumor Growth Inhibition
| Inhibitor Class | Specific Inhibitor | Animal Model | PBRM1 Status in Xenograft | Key Finding | Reference(s) |
| PARP Inhibitors | Talazoparib | 786-O Xenograft | Knockout (KO) vs. Wild-Type (WT) | Talazoparib selectively inhibits the growth of PBRM1-deficient tumors. | [1] |
| DNMT Inhibitors | 5-Fluoro-2'-deoxycytidine (Fdcyd) | 786-O Xenograft | Knockout (KO) vs. Wild-Type (WT) | Fdcyd treatment caused a significant delay in the tumor growth of PBRM1-deficient xenografts.[5][10] | [5][10] |
| MCL1 Inhibitors | PRT1419 | OS-RC-2 Xenograft | Mutant (protein loss) | PRT1419 demonstrated potent inhibition of tumor growth in a PBRM1-mutant ccRCC model.[2][7] | [2][7] |
| CDK9 Inhibitors | PRT2527 (in combination with Sunitinib) | NCI-H1703 Xenograft (NSCLC model with PBRM1 loss) | Protein Loss | PRT2527 in combination with Sunitinib significantly repressed tumor growth.[9] | [9] |
Signaling Pathways and Mechanisms of Action
The synthetic lethal relationship between PBRM1 loss and these inhibitors is rooted in distinct cellular pathways. PBRM1 deficiency leads to an increased reliance on specific survival mechanisms, which are then targeted by the respective inhibitors.
PBRM1 Deficiency and DNA Damage Response
Loss of PBRM1 function is associated with increased replication stress, accumulation of R-loops, and genomic instability.[1][3] This renders cancer cells highly dependent on the DNA Damage Response (DDR) pathway for survival. PARP and ATR inhibitors exploit this by crippling the DDR pathway, leading to catastrophic DNA damage and cell death in PBRM1-deficient cells.[1][11] Similarly, DNMT inhibitors induce DNA damage, which is exacerbated in the already compromised PBRM1-deficient cells.[5][6]
PBRM1 Deficiency and Apoptosis Regulation
PBRM1 loss can also prime cancer cells for apoptosis.[2][7] Mechanistically, the depletion of PBRM1 can lead to an increased expression of pro-apoptotic factors.[7][12] This creates a dependency on anti-apoptotic proteins like MCL1 for survival. MCL1 inhibitors, such as PRT1419, block this escape route, triggering caspase-mediated apoptosis.[7][13] CDK9 is a transcriptional regulator of MCL1, and its inhibition by agents like PRT2527 leads to the depletion of MCL1, similarly resulting in apoptosis in PBRM1-deficient cells.[8][9]
Experimental Protocols
This section provides an overview of the key methodologies used in the studies cited.
Generation of PBRM1 Knockout Cell Lines via CRISPR/Cas9
-
Objective: To create isogenic cell line models to study the specific effects of PBRM1 loss.
-
Procedure:
-
gRNA Design: Design single guide RNAs (sgRNAs) targeting an early exon of the PBRM1 gene. Online tools like CRISPOR can be utilized for this purpose.[14]
-
Vector Construction: Clone the designed sgRNA sequence into a Cas9 expression vector (e.g., pX330).[14]
-
Transfection: Transfect the sgRNA/Cas9 plasmid into the target renal cancer cell line (e.g., 786-O, A498) using a suitable transfection reagent.
-
Clonal Selection: Isolate single cells through fluorescence-activated cell sorting (FACS) or limiting dilution to establish clonal populations.[14][15]
-
Validation: Screen individual clones for PBRM1 knockout by Western blot analysis for the absence of PBRM1 protein and by Sanger sequencing to confirm frameshift mutations.
-
Cell Viability and Apoptosis Assays
-
Objective: To quantify the cytotoxic and apoptotic effects of the inhibitors.
-
Cell Viability (e.g., CellTiter-Glo, MTT):
-
Seed PBRM1-WT and PBRM1-KO cells in 96-well plates.
-
Treat with a serial dilution of the inhibitor for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., CellTiter-Glo reagent or MTT solution) and measure luminescence or absorbance using a plate reader.[16][17]
-
Calculate IC50 values by plotting cell viability against inhibitor concentration.
-
-
Apoptosis (e.g., Caspase-Glo 3/7 Assay):
-
Treat cells as in the viability assay.
-
Add Caspase-Glo 3/7 reagent and incubate.
-
Measure luminescence to quantify caspase activity, which is a hallmark of apoptosis.
-
Western Blotting
-
Objective: To detect changes in protein expression and signaling pathway activation.
-
Procedure:
-
Lyse treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, γH2AX for DNA damage; MCL1, cleaved Caspase-3 for apoptosis).
-
Incubate with a secondary antibody and detect using an imaging system.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Procedure:
-
Subcutaneously inject PBRM1-WT and PBRM1-KO renal cancer cells into immunodeficient mice.[5][18]
-
Once tumors reach a palpable size, randomize mice into vehicle control and treatment groups.
-
Administer the inhibitor at a predetermined dose and schedule (e.g., daily oral gavage).[5][10]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
-
Conclusion
The loss of PBRM1 in renal cancer creates specific vulnerabilities that can be therapeutically exploited. This comparative guide highlights that inhibitors of PARP, DNMT, MCL1, and CDK9 all demonstrate significant preclinical efficacy in PBRM1-deficient models. While direct comparative trials between these agents are lacking, the available data suggest that targeting the DNA damage response and the apoptosis pathway are both viable and potent strategies. Further research should focus on direct head-to-head comparisons of these inhibitor classes and the identification of biomarkers to predict which PBRM1-mutant tumors will respond best to a given therapeutic approach. This will be crucial for the clinical translation of these findings and the development of personalized medicine for patients with clear cell renal cell carcinoma.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer [frontiersin.org]
- 3. urotoday.com [urotoday.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | PBRM1 Deficiency Sensitizes Renal Cancer Cells to DNMT Inhibitor 5-Fluoro-2’-Deoxycytidine [frontiersin.org]
- 6. PBRM1 Deficiency Sensitizes Renal Cancer Cells to DNMT Inhibitor 5-Fluoro-2'-Deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PBRM1 loss is associated with increased sensitivity to MCL1 and CDK9 inhibition in clear cell renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PBRM1 Deficiency Confers Synthetic Lethality to DNA Repair Inhibitors in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Generating Mutant Renal Cell Lines Using CRISPR Technologies [protocols.io]
- 15. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Models of Renal Cell Carcinoma Used to Investigate Molecular Mechanisms and Develop New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of PBRM1 Bromodomain 2 (BD2) Inhibitors for PBRM1 over SMARCA2/4
A Comparative Guide for Researchers
This guide provides an objective comparison of the specificity of recently developed inhibitors targeting the second bromodomain (BD2) of Polybromo-1 (PBRM1) against the bromodomains of SMARCA2 and SMARCA4. The data presented here is crucial for researchers in epigenetics, cancer biology, and drug discovery who require highly selective chemical probes to dissect the biological functions of PBRM1.
Introduction to PBRM1 and its Inhibitors
PBRM1 is a key subunit of the PBAF chromatin remodeling complex and is frequently mutated in various cancers, including clear cell renal cell carcinoma.[1][2][3] The six bromodomains of PBRM1 are critical for its chromatin targeting and function.[4][5][6] Developing selective inhibitors for PBRM1 bromodomains has been challenging due to the high structural homology with other bromodomain-containing proteins, particularly SMARCA2 and SMARCA4, which are the catalytic ATPase subunits of the SWI/SNF complex.[4][5][6][7] Non-selective inhibitors can lead to ambiguous experimental results and potential off-target effects.
Recent efforts have led to the development of potent and selective inhibitors of PBRM1-BD2.[4][5][6] This guide focuses on the specificity profile of a series of such inhibitors, herein exemplified by compounds that demonstrate high selectivity for PBRM1 over the homologous bromodomains of SMARCA2 and SMARCA4.
Quantitative Comparison of Inhibitor Specificity
The following table summarizes the inhibitory activity and binding affinity of representative PBRM1-BD2 inhibitors against PBRM1-BD2, SMARCA2, and SMARCA4 bromodomains. The data clearly illustrates the high selectivity of these compounds for PBRM1.
| Compound | Target | IC50 (µM) - AlphaScreen | Kd (µM) - ITC |
| Compound 16 | PBRM1-BD2 | 0.26 ± 0.04 | 0.045 |
| SMARCA2 | No detectable binding | No detectable binding | |
| SMARCA4 | No detectable binding | No detectable binding | |
| Compound 25 | PBRM1-BD2 | 0.22 ± 0.02 | Not Reported |
| SMARCA2 | Not Reported | Not Reported | |
| SMARCA4 | Not Reported | Not Reported | |
| Compound 26 | PBRM1-BD2 | 0.29 ± 0.05 | Not Reported |
| SMARCA2 | Not Reported | Not Reported | |
| SMARCA4 | Not Reported | Not Reported | |
| Reference Compound 7 (Non-selective) | PBRM1-BD2 | 0.2 ± 0.02 | Not Reported |
| SMARCA2 | Binds with nanomolar potency | Not Reported | |
| SMARCA4 | Binds with nanomolar potency | Not Reported |
Data sourced from Vangamudi et al., J Med Chem, 2022.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the specificity of the PBRM1-BD2 inhibitors.
AlphaScreen Assay for Inhibitor Potency (IC50)
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) was utilized to determine the half-maximal inhibitory concentration (IC50) of the compounds. This assay measures the disruption of the interaction between the PBRM1-BD2 bromodomain and an acetylated histone peptide.
-
Reagents : Biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide, GST-tagged PBRM1-BD2, Streptavidin-coated Donor beads, and anti-GST Acceptor beads.
-
Procedure :
-
The GST-tagged PBRM1-BD2 protein was incubated with the biotinylated H4K16ac peptide in the presence of varying concentrations of the inhibitor.
-
Streptavidin-coated Donor beads and anti-GST Acceptor beads were then added to the mixture.
-
In the absence of an inhibitor, the binding of PBRM1-BD2 to the histone peptide brings the Donor and Acceptor beads into close proximity.
-
Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, leading to light emission at 520-620 nm.
-
A potent inhibitor disrupts the PBRM1-BD2-histone interaction, separating the beads and resulting in a decrease in the AlphaScreen signal.
-
-
Data Analysis : The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd)
Isothermal Titration Calorimetry (ITC) was employed to directly measure the binding affinity (dissociation constant, Kd) of the inhibitors to the PBRM1-BD2, SMARCA2, and SMARCA4 bromodomains.
-
Instrumentation : A microcalorimeter capable of detecting minute heat changes upon molecular interactions.
-
Procedure :
-
The bromodomain protein was loaded into the sample cell of the calorimeter.
-
The inhibitor was loaded into the injection syringe.
-
The inhibitor was titrated into the protein solution in a series of small injections.
-
The heat released or absorbed during the binding event was measured after each injection.
-
-
Data Analysis : The resulting thermogram was integrated to determine the heat change per injection. The data were then fit to a binding model to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). A "no detectable binding" result indicates that the heat changes upon titration were indistinguishable from the heat of dilution.
Differential Scanning Fluorimetry (DSF) for Thermal Stabilization
Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, was used as a secondary screening method to assess inhibitor binding.
-
Principle : The binding of a ligand to a protein typically increases its thermal stability.
-
Procedure :
-
The bromodomain protein was mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.
-
The inhibitor was added to the protein-dye mixture.
-
The temperature of the solution was gradually increased, and the fluorescence was monitored.
-
As the protein unfolds due to heat, its hydrophobic core becomes exposed, causing the dye to bind and fluoresce.
-
-
Data Analysis : The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in the Tm in the presence of the inhibitor indicates binding and stabilization of the protein.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Logical diagram illustrating the high specificity of PBRM1-BD2 inhibitors.
Caption: Workflow of assays used to validate inhibitor specificity.
Conclusion
The experimental data robustly demonstrates that inhibitors like Compound 16 are highly selective for PBRM1-BD2, showing no detectable binding to the bromodomains of SMARCA2 and SMARCA4.[4] This high degree of specificity makes these compounds invaluable tools for elucidating the specific roles of PBRM1 in health and disease, and they represent a significant advancement over previously reported non-selective inhibitors. Researchers can confidently use these chemical probes to investigate PBRM1-dependent pathways without the confounding effects of inhibiting SMARCA2/4.
References
- 1. PBRM1 bromodomains associate with RNA to facilitate chromatin association - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
PBRM1-BD2-IN-4: A Comparative Guide to a Potent Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bromodomain inhibitor PBRM1-BD2-IN-4 with other relevant compounds targeting the Polybromo-1 (PBRM1) protein. PBRM1 is a critical subunit of the PBAF chromatin remodeling complex and a subject of intense research due to its frequent mutation in various cancers, most notably clear cell renal cell carcinoma (ccRCC). This document summarizes key performance data, details experimental methodologies for reproducibility, and visualizes associated cellular signaling pathways.
Performance Comparison of PBRM1 Inhibitors
The following tables present a summary of the inhibitory potency and binding affinity of this compound and its analogs against the second bromodomain (BD2) of PBRM1. For comparative purposes, data for other known PBRM1 inhibitors, PFI-3 and BI-9564, are also included where available. The data is collated from in vitro biochemical assays.
Table 1: Inhibitory Potency (IC50) of PBRM1 Bromodomain Inhibitors
| Compound | Target Bromodomain | IC50 (µM) | Assay |
| This compound (Compound 15) | PBRM1-BD2 | 0.2 | AlphaScreen [1] |
| Compound 7 (analog) | PBRM1-BD2 | 0.2 | AlphaScreen[1] |
| Compound 8 (analog) | PBRM1-BD2 | 6.3 | AlphaScreen[1] |
| Compound 16 (analog) | PBRM1-BD2 | 0.26 | AlphaScreen[1] |
| Compound 24 (analog) | PBRM1-BD2 | 0.43 | AlphaScreen[1] |
| Compound 25 (analog) | PBRM1-BD2 | 0.22 | AlphaScreen[1] |
| Compound 26 (analog) | PBRM1-BD2 | 0.29 | AlphaScreen[1] |
| PFI-3 | PBRM1 | 70% inhibition at 2 µM | Not specified[2] |
| BI-9564 | BRD9 | 0.075 | AlphaScreen[3][4] |
| BI-9564 | BRD7 | 3.4 | AlphaScreen[4][5] |
Table 2: Binding Affinity (Kd) of PBRM1 Bromodomain Inhibitors
| Compound | Target Bromodomain | Kd (µM) | Assay |
| This compound (Compound 15) | PBRM1-BD2 | 1.5 | Isothermal Titration Calorimetry (ITC) [1] |
| This compound (Compound 15) | PBRM1-BD5 | 3.9 | Isothermal Titration Calorimetry (ITC) [1] |
| Compound 5 (precursor) | PBRM1-BD2 | 45.3 | NMR |
| Compound 7 (analog) | PBRM1-BD2 | 0.7 | Isothermal Titration Calorimetry (ITC)[1] |
| Compound 7 (analog) | PBRM1-BD5 | 0.35 | Isothermal Titration Calorimetry (ITC)[1] |
| Compound 7 (analog) | SMARCA4 | 5.0 | Isothermal Titration Calorimetry (ITC)[1] |
| Compound 8 (analog) | PBRM1-BD2 | 6.9 | Isothermal Titration Calorimetry (ITC)[1] |
| Compound 8 (analog) | PBRM1-BD5 | 3.3 | Isothermal Titration Calorimetry (ITC)[1] |
| BI-9564 | BRD9 | 0.014 | Isothermal Titration Calorimetry (ITC)[3][4][6] |
| BI-9564 | BRD7 | 0.239 | Isothermal Titration Calorimetry (ITC)[3][4][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination
This assay is used to measure the ability of a compound to inhibit the interaction between the PBRM1 bromodomain and an acetylated histone peptide.
-
Reagents and Materials:
-
His-tagged PBRM1-BD2 protein
-
Biotinylated histone H4 acetylated at lysine 16 (H4K16ac) peptide
-
Streptavidin-coated Donor beads
-
Anti-His antibody-conjugated Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
384-well microplates.
-
-
Procedure:
-
Add 5 µL of assay buffer containing 0.2 µM of His-tagged PBRM1-BD2 to each well of a 384-well plate.
-
Add 100 nL of test compound at various concentrations.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of assay buffer containing 0.2 µM of biotinylated H4K16ac peptide.
-
Add 5 µL of a mixture of Streptavidin-coated Donor beads and Anti-His Acceptor beads (final concentration of 10 µg/mL each).
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The IC50 values are calculated from the resulting dose-response curves using a non-linear regression model.
-
Isothermal Titration Calorimetry (ITC) for Kd Determination
ITC directly measures the heat released or absorbed during a binding event to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Reagents and Materials:
-
Purified PBRM1-BD2 protein (e.g., 20 µM in ITC buffer).
-
Test compound (e.g., this compound, 200 µM in ITC buffer).
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). All solutions must be in identical buffer to minimize heats of dilution.
-
Isothermal Titration Calorimeter.
-
-
Procedure:
-
Degas all solutions thoroughly before use.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Perform a control titration by injecting the compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Differential Scanning Fluorimetry (DSF) for Thermal Shift Analysis
DSF, or thermal shift assay, is used to assess the stabilization of a protein upon ligand binding by measuring the change in its melting temperature (Tm).
-
Reagents and Materials:
-
Purified PBRM1-BD2 protein (e.g., 2 µM in DSF buffer).
-
SYPRO Orange dye (e.g., 5X final concentration).
-
Test compound (e.g., this compound, at various concentrations).
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).
-
Real-time PCR instrument.
-
-
Procedure:
-
Prepare a master mix of protein and SYPRO Orange dye in DSF buffer.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add the test compound at various concentrations to the wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
-
Data Analysis:
-
The melting temperature (Tm) is determined by fitting the fluorescence curve to a Boltzmann equation. The change in Tm (ΔTm) in the presence of the compound indicates ligand-induced stabilization.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to PBRM1 function and the experimental workflow for its inhibitor screening.
Caption: PBRM1 Signaling Pathway and Inhibitor Action.
Caption: Experimental Workflow for PBRM1 Inhibitor Discovery.
References
- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. BI-9564 | Structural Genomics Consortium [thesgc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pardon Our Interruption [opnme.com]
Safety Operating Guide
Navigating the Disposal of Pbrm1-BD2-IN-4: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Pbrm1-BD2-IN-4, a potent PBRM1 bromodomain inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for the disposal of similar research-grade small molecules provide a clear framework.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including this compound, is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1] These regulations strictly prohibit the disposal of chemical waste in regular trash or down the sanitary sewer system without explicit written permission from Environmental Health and Safety (EHS) personnel.[1][2] The primary objective is to prevent environmental contamination and ensure the safety of all personnel.
Quantitative Disposal Parameters
Adherence to specific quantitative limits and handling requirements is crucial for the safe disposal of chemical waste. The following table summarizes key parameters based on general laboratory chemical disposal guidelines.
| Parameter | Guideline | Citation |
| Container Size | Do not store more than 10 gallons of hazardous waste in your lab. | [2] |
| Dilute Solutions | Dilute acid and base solutions (<10% v/v, pH 7-9) may be eligible for drain disposal with copious amounts of water, provided there is no solvent or metal contamination. However, this requires institutional approval. | [2] |
| Solid Waste | Trivial amounts of residual solids may be in "empty" containers, but if solids or sludge remain, the container must be disposed of as hazardous waste. | [2] |
| Rinsate Collection | The first rinse of an empty chemical container must be collected and disposed of as hazardous waste. | [2] |
Step-by-Step Disposal Protocol for this compound
The following workflow outlines the procedural steps for the proper disposal of this compound waste.
Experimental Protocol for Waste Handling:
-
Segregation: At the point of generation, segregate this compound waste from other chemical waste streams.[3] For instance, if dissolved in a halogenated solvent like dichloromethane, it should be collected in a designated halogenated waste container. If in a non-halogenated solvent like DMSO, it should go into a non-halogenated waste container.[3] Solid waste, such as contaminated gloves, pipette tips, and empty vials, should be collected in a separate, clearly labeled solid waste container.
-
Containerization:
-
Use only appropriate and compatible waste containers. Plastic bottles are generally preferred over glass to minimize the risk of breakage, provided the waste is compatible.[1]
-
Ensure containers have tightly fitting caps and are kept closed except when actively adding waste.[2][3] Funnels should not be left in the container opening.[3]
-
For liquid waste, always use secondary containment to mitigate spills.[2]
-
-
Labeling:
-
Affix a completed EHS hazardous waste tag to each container.[1]
-
The label must include the full common chemical name ("this compound") and the names of any solvents or other chemicals in the mixture.[1] Abbreviations, chemical formulas, or ditto marks are not permissible.[1]
-
Indicate the approximate concentration or quantity of each component.[3]
-
Include the date of waste generation, the principal investigator's name, and the laboratory location (building and room number).[1]
-
-
Storage:
-
Disposal of Empty Containers:
-
To be considered "empty," a container must have only trivial amounts of the chemical remaining.[2]
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[2] Subsequent rinses of glass containers can typically be disposed of down the drain.
-
All original labels must be completely defaced or removed before the rinsed, dried container is discarded in the appropriate solid waste stream (e.g., glass disposal).[2]
-
-
Requesting Pickup:
-
Once a waste container is full, or if waste needs to be removed for any other reason, submit a waste pickup request to your institution's EHS department.[2]
-
By adhering to these established protocols, researchers can ensure the safe and compliant disposal of this compound and other laboratory chemicals, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as procedures may vary.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guidance for Handling Pbrm1-BD2-IN-4
For researchers, scientists, and drug development professionals working with the potent PBRM1 bromodomain inhibitor, Pbrm1-BD2-IN-4, stringent adherence to safety protocols is paramount to ensure personal safety and maintain a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment and Engineering Controls
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on general best practices for handling potent, non-volatile research compounds and information available for other bromodomain inhibitors.
| Control Type | Recommendation | Rationale |
| Engineering Controls | ||
| Ventilation | Work in a well-ventilated area, preferably within a certified chemical fume hood. | To minimize inhalation exposure to aerosols or dust. |
| Safety Equipment | Ensure easy access to a safety shower and eyewash station.[1] | For immediate decontamination in case of accidental contact. |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Wear chemical safety goggles or a face shield. | To protect eyes from splashes or dust. |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. |
| Skin and Body Protection | Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or when there is a risk of splashing, consider additional protective clothing. | To protect skin from accidental exposure. |
| Respiratory Protection | If not handled in a fume hood or if aerosol/dust formation is possible, a NIOSH-approved respirator may be necessary. | To prevent inhalation of the compound. |
Experimental Protocols: Handling and Disposal
Safe Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: If working with the solid form, weigh the compound carefully to avoid generating dust. Use a microbalance within an enclosure if possible.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to prevent splashing. If sonication or warming is required to dissolve the compound, ensure the container is properly sealed.
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] Recommended storage for the powder is -20°C for up to 3 years and for solutions in solvent is -80°C for up to 2 years.[1]
-
Hygiene: After handling, wash hands thoroughly. Do not eat, drink, or smoke in the laboratory.
Disposal Protocol:
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing the compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.[1]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with a suitable solvent, such as alcohol.[1] Collect the decontamination materials as hazardous waste.
-
Disposal: Dispose of all hazardous waste according to local, state, and federal regulations.
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, follow this workflow to ensure a safe and effective cleanup.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
